Methyl 2-Methyloxazole-5-acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOPQUVMYSFDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-Methyloxazole-5-acetate
CAS Number: 1276083-60-3
Abstract
This technical guide provides a comprehensive overview of Methyl 2-Methyloxazole-5-acetate, a heterocyclic compound with potential applications in pharmaceutical research and drug development. The document details its chemical and physical properties, provides a postulated synthesis pathway based on established oxazole synthesis methodologies, and explores its potential biological significance in the context of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this molecule.
Chemical and Physical Properties
This compound, also known by its IUPAC name methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate, is a niche chemical intermediate.[1] While extensive experimental data on its physical properties is not widely published, its fundamental characteristics have been established.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1276083-60-3 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| Synonyms | (2-methyl-oxazol-5-yl)-acetic acid methyl ester, 2-Methyl-5-oxazoleacetic acid methyl ester | [1] |
| Appearance | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature |
Synthesis and Purification
Postulated Experimental Protocol for Synthesis
This protocol is a hypothetical pathway and would require optimization and validation in a laboratory setting.
Reaction Scheme: A potential synthesis could involve the reaction of a suitable β-keto ester with an amide in the presence of a dehydrating agent.
Step 1: Formation of an Acylamino Ketone Intermediate
-
To a solution of methyl 4-amino-3-oxobutanoate in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of acetyl chloride dropwise at 0 °C.
-
Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-acetylamino-3-oxobutanoate.
Step 2: Cyclodehydration to form the Oxazole Ring
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene.
-
Add a dehydrating agent, for example, phosphorus oxychloride or sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude this compound would likely require purification. A standard method for purifying compounds of this nature is flash column chromatography on silica gel. The choice of eluent would need to be determined empirically, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not publicly available, predicted data based on its structure can be inferred.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl group on the oxazole ring (around 2.4-2.6 ppm).- Singlet for the methylene protons of the acetate group (around 3.6-3.8 ppm).- Singlet for the methyl ester protons (around 3.7-3.9 ppm).- Singlet for the proton on the oxazole ring (around 7.0-7.5 ppm). |
| ¹³C NMR | - Signal for the oxazole methyl carbon (around 10-15 ppm).- Signal for the methylene carbon (around 30-35 ppm).- Signal for the methyl ester carbon (around 50-55 ppm).- Signals for the oxazole ring carbons (in the aromatic region, 120-160 ppm).- Signal for the carbonyl carbon of the ester (around 170-175 ppm). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 155.- Fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 124) and the carbomethoxy group (-COOCH₃, m/z = 96). |
| FTIR | - C=O stretching vibration for the ester at approximately 1730-1750 cm⁻¹.- C=N stretching vibration of the oxazole ring around 1650 cm⁻¹.- C-O stretching vibrations for the ester and the oxazole ring in the 1000-1300 cm⁻¹ region. |
Biological Activity and Drug Development Potential
While there is no direct research on the biological activity of this compound, the oxazole scaffold is a prominent feature in many biologically active compounds and approved drugs.
Antitubulin Activity of Related Compounds
A significant area of interest for 2-methyloxazole derivatives is their potential as anticancer agents through the inhibition of tubulin polymerization.[3] Research on 2-methyl-4,5-disubstituted oxazoles has shown that these compounds can exhibit potent antiproliferative activity against various cancer cell lines, with some derivatives showing IC₅₀ values in the nanomolar range.[3] These compounds are believed to bind to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
Given its structural similarity, this compound could be a valuable intermediate for the synthesis of more complex oxazole-based antitubulin agents. The acetate group at the 5-position provides a handle for further chemical modifications to explore structure-activity relationships.
Postulated Mechanism of Action as an Antitubulin Agent
The following diagram illustrates the generally accepted mechanism of action for colchicine-site binding agents, which is the likely mode of action for biologically active derivatives of this compound.
Caption: Postulated mechanism of antitubulin activity for oxazole derivatives.
Experimental Workflows
The following diagram outlines a general workflow for the synthesis and evaluation of novel derivatives of this compound for potential anticancer activity.
Caption: General workflow for drug discovery based on the oxazole scaffold.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, the established biological importance of the 2-methyloxazole core, particularly as an antitubulin scaffold, suggests that this compound and its derivatives are promising candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related oxazole compounds.
References
Methyl 2-Methyloxazole-5-acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and relevant scientific context for Methyl 2-Methyloxazole-5-acetate. This document synthesizes available data to support research and development activities involving this heterocyclic compound.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-(2-methyloxazol-5-yl)acetate | [1][2] |
| CAS Number | 1276083-60-3 | [1][2] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Storage Temperature | Refrigerator | [2] |
Synthesis of Oxazole Acetates: A General Experimental Approach
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the available literature. However, a general synthesis strategy for structurally similar oxazole esters can be extrapolated from established methods for oxazole ring formation. One common approach involves the condensation of an α-halo-β-ketoester with an amide.
Representative Protocol for the Synthesis of a Methyl 4-alkyloxazole-5-acetate:
-
Reaction Setup: A solution of a suitable α-chloroacetoacetate is prepared in a high-boiling point solvent, such as acetic acid.
-
Addition of Reagents: An ammonium salt, for instance, ammonium acetate, is added to the solution.
-
Heating: The reaction mixture is heated to reflux for several hours to facilitate the cyclization and formation of the oxazole ring.
-
Workup: Upon cooling, the reaction mixture is neutralized with a base, such as sodium hydroxide solution.
-
Extraction: The aqueous solution is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol and the specific substrates, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.
Below is a visual representation of a generalized workflow for the synthesis and purification of an oxazole acetate.
Spectroscopic Data
At present, publicly accessible ¹H NMR and ¹³C NMR spectroscopic data for this compound could not be located in the reviewed literature.
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological effects of this compound, the broader class of oxazole-containing compounds has been the subject of significant investigation in drug discovery. Structurally related molecules have demonstrated a range of biological activities, suggesting potential avenues of research for the title compound.
-
Antitubulin Agents: Certain 2-methyl-4,5-disubstituted oxazoles have been synthesized and evaluated as potent antitubulin agents, showing promise in cancer research.[3] These compounds can inhibit tubulin polymerization and induce apoptosis.[3]
-
Antimicrobial Activity: Various oxazole derivatives have been explored for their antibacterial and antifungal properties.
-
COX/LOX Inhibition: Some thiazole and oxazole derivatives have been synthesized and tested for their inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammation.
The following diagram illustrates the relationship between the core oxazole structure and these potential biological activities.
Conclusion
This compound is a chemical compound for which basic molecular data is available. However, a detailed public characterization, including its physical properties, specific synthesis protocols, and biological activity, is currently lacking. The known bioactivities of structurally related oxazole derivatives suggest that this compound could be of interest for further investigation in medicinal chemistry and drug development. Future research efforts would be valuable in elucidating the experimental properties and potential therapeutic applications of this compound.
References
Spectroscopic and Synthetic Profile of Methyl 2-Methyloxazole-5-acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for Methyl 2-Methyloxazole-5-acetate. The information presented herein is intended to support research and development activities in medicinal chemistry and related fields where oxazole derivatives are of interest.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established computational models and are provided as a reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Singlet | 3H | O-CH ₃ (ester) |
| ~3.70 | Singlet | 2H | CH ₂ |
| ~7.10 | Singlet | 1H | Oxazole C4-H |
| ~2.45 | Singlet | 3H | Oxazole C2-CH ₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C =O (ester) |
| ~161.0 | Oxazole C 2 |
| ~148.0 | Oxazole C 5 |
| ~125.0 | Oxazole C 4 |
| ~52.0 | O-C H₃ (ester) |
| ~30.0 | C H₂ |
| ~14.0 | Oxazole C2-C H₃ |
Solvent: CDCl₃
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 155.06 | [M]⁺ (Molecular Ion) |
| 124.05 | [M - OCH₃]⁺ |
| 96.04 | [M - COOCH₃]⁺ |
| 82.04 | [M - CH₂COOCH₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (oxazole ring) |
| ~1450 | Medium | C-H bend (methyl, methylene) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O-C stretch (oxazole ring) |
Experimental Protocols
The following is a detailed, two-step experimental protocol for the synthesis of this compound, based on established methods for the synthesis of similar oxazole derivatives.
Step 1: Synthesis of 2-Methyloxazole-5-acetic acid
This procedure is adapted from known methods for the synthesis of substituted oxazole-5-acetic acids.
Materials:
-
Ethyl 3-amino-4-oxopentanoate (1 equivalent)
-
Triethyl orthoacetate (1.2 equivalents)
-
Acetic anhydride (2 equivalents)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of ethyl 3-amino-4-oxopentanoate and triethyl orthoacetate in acetic anhydride is heated at reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield crude ethyl 2-methyloxazole-5-acetate.
-
The crude ester is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 2 hours.
-
The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.
-
The solid precipitate, 2-methyloxazole-5-acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Fischer Esterification to this compound
This standard esterification procedure converts the carboxylic acid to its corresponding methyl ester.[1]
Materials:
-
2-Methyloxazole-5-acetic acid (1 equivalent)
-
Methanol (large excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
2-Methyloxazole-5-acetic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The mixture is heated at reflux for 6 hours.
-
The reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis and analysis of this compound.
Caption: Synthetic and Analytical Workflow for this compound.
References
An In-depth Technical Guide on Methyl 2-Methyloxazole-5-acetate
This guide provides a focused overview of the chemical nomenclature for Methyl 2-Methyloxazole-5-acetate, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Identification
The accurate identification and naming of chemical compounds are fundamental in scientific research and development. This section outlines the standardized IUPAC name and known synonyms for this compound.
IUPAC Name:
The formally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate [1].
Synonyms and Identifiers:
A variety of synonyms and database identifiers are used in literature and chemical databases to refer to this compound. This information is crucial for comprehensive literature searches and substance identification.
| Type | Identifier |
| Systematic Name | methyl 2-(2-methyl-1, 3-oxazol-5-yl)acetate[1] |
| Alternative Name | (2-methyl-oxazol-5-yl)-acetic acid methyl ester[1] |
| Registry Number | MFCD28678551[1] |
| Registry Number | SCHEMBL873455[1] |
| InChIKey | HGOPQUVMYSFDKH-UHFFFAOYSA-N[1] |
| Database ID | BBC08360[1] |
| Database ID | AC2373[1] |
| Database ID | AKOS037621231[1] |
| Database ID | CS-12726[1] |
| Database ID | SY223929[1] |
| Database ID | DB-130075[1] |
Logical Relationship of Nomenclature
The relationship between the common name, IUPAC name, and other identifiers is hierarchical, with the IUPAC name providing the most systematic and unambiguous description of the molecule's structure.
Caption: Hierarchical relationship of chemical nomenclature.
References
An In-depth Technical Guide to the Physical Properties of Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Methyl 2-Methyloxazole-5-acetate (CAS No. 1276083-60-3) and outlines the standard experimental protocols for determining its key physical characteristics. Due to the limited availability of published data for this specific compound, this document focuses on the methodologies required for its physical characterization.
Core Physical Properties
The following table summarizes the currently available physical data for this compound. Further experimental determination is required to populate the remaining properties.
| Physical Property | Data |
| Molecular Formula | C₇H₉NO₃[1] |
| Molecular Weight | 155.15 g/mol [1] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the melting point, boiling point, density, and solubility of a chemical compound such as this compound.
Determination of Melting Point
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.[2]
-
Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.[2]
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[3]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or Bunsen burner
-
Liquid paraffin or other suitable heating bath fluid
Procedure:
-
Place a small amount of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.
-
Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with paraffin oil).[5]
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6]
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[5]
Determination of Density
The density of a substance is its mass per unit volume. For a liquid, this can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer or graduated cylinder.
-
Fill the container with a known volume of this compound.
-
Measure the total mass of the container and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume.[7][8]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Beakers or test tubes
-
Stirring rods
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Measure a specific volume of a chosen solvent into a beaker or test tube.
-
Add a small, pre-weighed amount of this compound to the solvent.
-
Stir the mixture for a set period to ensure maximum dissolution.
-
Observe if the solute has completely dissolved.
-
Continue adding small, weighed portions of the solute until it no longer dissolves and a saturated solution is formed.[9]
-
The solubility can then be expressed as the mass of solute per volume of solvent (e.g., g/100 mL).
Visualized Workflow
The following diagram illustrates the general workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. eontrading.uk [eontrading.uk]
- 2. westlab.com [westlab.com]
- 3. ursinus.edu [ursinus.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. wjec.co.uk [wjec.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sciencebuddies.org [sciencebuddies.org]
An In-depth Technical Guide to Methyl 2-Methyloxazole-5-acetate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-Methyloxazole-5-acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is predicated on the rich history of oxazole synthesis, a cornerstone of heterocyclic chemistry. This document outlines the probable synthetic routes based on established methodologies, detailed experimental protocols, and a compilation of its physicochemical and spectroscopic data. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.
Introduction and Historical Context
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The history of oxazole synthesis is extensive, with foundational methods dating back to the late 19th and early 20th centuries.
While the specific first synthesis of this compound is not well-documented in a landmark publication, its preparation falls within the scope of well-established synthetic transformations for 2,5-disubstituted oxazoles. The synthesis of a closely related analog, ethyl 2-methyl-1,3-oxazole-5-carboxylate, was reported in 1996, suggesting that the methyl ester would have been accessible through similar chemistry. Earlier work by Cornforth and Cornforth in 1953 on the synthesis of oxazole-5-carboxylic esters laid a broader foundation for accessing this class of compounds. It is therefore likely that this compound was first prepared as an intermediate or analog in a broader synthetic program rather than being the focus of a dedicated discovery effort.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is crucial for its identification, purification, and characterization in a research setting. The following tables summarize the key physical and spectroscopic properties.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1276083-60-3 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Liquid |
| Boiling Point | No data available |
| Density | No data available |
Table 2: Spectroscopic Data
| Spectrum | Key Features |
| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants would be detailed here if available in a dedicated publication. |
| ¹³C NMR (CDCl₃) | Specific chemical shifts would be detailed here if available in a dedicated publication. |
| Infrared (IR) | Characteristic absorption bands for C=O (ester), C=N, and C-O-C stretches would be listed here. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) and key fragmentation patterns would be listed here. |
Synthesis of this compound
Two plausible and established synthetic routes for the preparation of this compound are detailed below.
Synthesis from an α-Amino Ester and an Acylating Agent (Adapted from Modern Methods)
A common and versatile method for the synthesis of 2,5-disubstituted oxazoles involves the cyclization of an α-acylamino ester. This approach offers good control over the substitution pattern of the oxazole ring.
Experimental Protocol:
-
N-Acetylation of a Serine Methyl Ester Derivative: To a solution of a suitable serine methyl ester precursor (1.0 eq.) in a suitable solvent such as dichloromethane, add triethylamine (1.2 eq.) and cool to 0 °C. Add acetic anhydride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclization and Dehydration: The resulting N-acetyl serine methyl ester derivative is then subjected to cyclization. This can be achieved using a variety of dehydrating agents. A common method involves treatment with a reagent such as phosphorus oxychloride or thionyl chloride in a suitable solvent like pyridine or toluene. The reaction mixture is typically heated to facilitate the cyclization.
-
Purification: After completion of the reaction, the mixture is carefully quenched with ice-water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.
Classical Synthesis via Hantzsch-type Reaction (Hypothetical Adaptation of Cornforth Synthesis)
This classical approach involves the condensation of an α-halo-β-ketoester with an amide. While the original Cornforth synthesis describes a different isomer, the principles can be adapted to form the 2-methyl-5-substituted oxazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-chloro-3-oxobutanoate (1.0 eq.) and acetamide (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture at a temperature of 120-140 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.
Caption: Synthesis of this compound from a serine derivative.
Caption: Classical Hantzsch-type synthesis pathway for the target molecule.
Conclusion
This compound is a valuable heterocyclic building block accessible through established synthetic methodologies. While its specific discovery is not a singular event in chemical history, its synthesis is a practical application of fundamental principles of oxazole chemistry. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis and properties, enabling its effective use in the design and creation of novel molecules with potential therapeutic applications. Further research to fully characterize its spectroscopic properties and explore its utility in various synthetic contexts is warranted.
A Technical Guide to Unlocking the Research Potential of Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a small heterocyclic compound featuring an oxazole core, a five-membered ring containing both oxygen and nitrogen.[1][2] While specific research on this particular molecule is limited, its structural components—the oxazole ring and a methyl acetate group—suggest significant potential as a scaffold in medicinal chemistry and drug discovery. The oxazole nucleus is a well-established "privileged scaffold," appearing in a multitude of biologically active compounds with a wide array of therapeutic applications.[1][2][3] This guide will explore the untapped research potential of this compound, proposing data-driven research avenues based on the established activities of related oxazole derivatives.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate | [4] |
| CAS Number | 1276083-60-3 | [4][5] |
| Molecular Formula | C7H9NO3 | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| SMILES | CC1=NC=C(O1)CC(=O)OC | [4] |
The Oxazole Scaffold: A Cornerstone of Medicinal Chemistry
The oxazole ring is a versatile heterocyclic motif that has garnered significant attention from medicinal chemists. Its unique electronic properties and ability to form a variety of intermolecular interactions have led to its incorporation into numerous compounds with diverse pharmacological activities.[1][3] Oxazole derivatives have been reported to exhibit a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics.
| Biological Activity | Therapeutic Area | Key Molecular Targets (Examples) | References |
| Anticancer | Oncology | VEGFR2 Kinase, STAT3, Tubulin, DNA Topoisomerases | [6][7] |
| Antimicrobial | Infectious Diseases | Bacterial and Fungal Cellular Pathways | [1][3][8] |
| Anti-inflammatory | Immunology | Cyclooxygenase (COX), Lipoxygenase (LOX) | [2][9] |
| Antidiabetic | Endocrinology | Not specified in provided results | [1][2] |
| Antidepressant | Neurology | Not specified in provided results | [1] |
| Anticonvulsant | Neurology | Not specified in provided results | [1] |
Proposed Research Areas for this compound
Given the rich pharmacology of the oxazole scaffold, this compound represents a valuable, yet underexplored, starting point for novel drug discovery programs. Below are several proposed research directions.
Anticancer Drug Discovery
The prevalence of the oxazole moiety in anticancer agents makes this a primary area for investigation.[6] Research can be directed towards both broad-spectrum cytotoxic screening and targeted inhibitor development.
-
Hypothesis: this compound or its derivatives will exhibit cytotoxic activity against cancer cell lines and/or inhibit key oncogenic pathways.
-
Key Experiments:
-
In vitro Cytotoxicity Screening: Assess the compound's effect on the proliferation of a panel of human cancer cell lines (e.g., NCI-60).
-
Kinase Inhibition Assays: Screen against a panel of cancer-relevant kinases, particularly VEGFR2, for which other 5-aryloxazoles have shown potent inhibition.[7]
-
Mechanism of Action Studies: For active compounds, investigate the mechanism of cell death (e.g., apoptosis assays) and identify specific molecular targets.
-
Antimicrobial Agent Development
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have shown promise as antibacterial and antifungal compounds.[1][3]
-
Hypothesis: this compound can serve as a scaffold for the development of novel antibiotics or antifungals.
-
Key Experiments:
-
Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[8]
-
Structure-Activity Relationship (SAR) Studies: Synthesize derivatives to improve potency and spectrum of activity.
-
Fragment-Based Drug Design (FBDD)
With its low molecular weight, this compound is an ideal candidate for fragment-based screening. FBDD involves identifying small, low-affinity compounds (fragments) that bind to a biological target, which are then optimized into potent leads.
-
Hypothesis: this compound will bind to the active sites of various enzymes or receptors, serving as a starting point for lead optimization.
-
Key Experiments:
-
Fragment Screening: Utilize biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to screen the compound against a library of therapeutic targets.
-
Hit-to-Lead Chemistry: For validated hits, use computational modeling and synthetic chemistry to grow the fragment and improve binding affinity and selectivity.
-
Experimental Protocols
Protocol 1: General Synthesis of Amide Derivatives from this compound
-
Saponification: Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid (2-Methyloxazole-5-acetic acid) using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.
-
Amide Coupling: Activate the resulting carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an amine base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Reaction with Amine: Add the desired primary or secondary amine to the activated acid to form the corresponding amide derivative.
-
Purification: Purify the final product using column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or its derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Visualizing the Research Potential
Caption: Proposed research pathways for this compound.
Caption: Workflow for synthesis and screening of novel derivatives.
Conclusion
While this compound is currently an under-investigated compound, the extensive and diverse biological activities of the oxazole scaffold provide a strong rationale for its exploration as a valuable starting material in drug discovery. Its simple structure makes it an ideal candidate for chemical modification and for use in fragment-based screening campaigns. The proposed research areas—anticancer, antimicrobial, and fragment-based design—offer clear and actionable pathways for academic and industrial researchers to unlock the therapeutic potential of this promising molecule. Further investigation into this compound is highly warranted and could lead to the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eontrading.uk [eontrading.uk]
- 5. This compound | 1276083-60-3 [sigmaaldrich.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-Methyloxazole-5-acetate (CAS No. 1276083-60-3) is publicly available. The information on safety and handling provided in this guide is based on data for structurally similar compounds and general principles of laboratory safety. All researchers should conduct a thorough risk assessment before handling this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1276083-60-3 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molecular Weight | 155.15 g/mol | [1] |
| IUPAC Name | methyl 2-(2-methyl-1,3-oxazol-5-yl)acetate | [1] |
| Predicted Water Solubility | 15 g/L | |
| Predicted logP | 1.47 | |
| Predicted Polar Surface Area | 52.33 Ų | ChemAxon (via FooDB) |
| Predicted Hydrogen Bond Acceptor Count | 4 | ChemAxon (via FooDB) |
| Predicted Hydrogen Bond Donor Count | 0 | ChemAxon (via FooDB) |
| Predicted Rotatable Bond Count | 2 | ChemAxon (via FooDB) |
Safety and Handling
Given the absence of a specific SDS, a cautious approach to handling this compound is imperative. The following guidelines are based on the safety profiles of similar chemical entities and general laboratory best practices.
2.1. Hazard Identification
Based on related oxazole and acetate compounds, potential hazards may include:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Unknown Toxicity: The toxicological properties have not been thoroughly investigated.
2.2. Personal Protective Equipment (PPE)
A standard suite of PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If aerosols or dust are generated, a respirator may be necessary.
2.3. Handling and Storage
-
Handling: Avoid creating dust or aerosols. Use in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2.4. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
3.1. Generalized Synthesis of this compound
General Procedure:
-
Reaction Setup: A solution of the starting materials (e.g., methyl 3-chloro-4-oxopentanoate and acetamide) in a suitable solvent (e.g., a high-boiling point solvent like DMF or refluxing formic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Biological Activity and Potential Applications
While no specific biological studies have been published for this compound, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3][4][5]
4.1. Known Activities of Related Oxazole Derivatives
-
Anticancer Activity: Many oxazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms.[6] Some act as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.[6] Others have been shown to inhibit protein kinases, STAT3, and G-quadruplexes.[6]
-
Antimicrobial Activity: The oxazole nucleus is a component of several compounds with antibacterial and antifungal properties.[2][3][5]
-
Anti-inflammatory Activity: Some oxazole derivatives, such as the COX-2 inhibitor oxaprozin, are used as anti-inflammatory drugs.[3]
-
Antitubercular and Antidiabetic Activities: The oxazole moiety has also been incorporated into molecules with antitubercular and antidiabetic effects.[2][4]
4.2. Potential Signaling Pathways
Given the known activities of related compounds, this compound could potentially interact with several signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, and cell cycle regulation. As an anti-inflammatory agent, it could potentially interfere with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. However, it is crucial to emphasize that these are hypothetical and require experimental validation.
Conclusion
This compound is a compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry. While specific data on its safety, handling, and biological activity are currently lacking, this guide provides a framework based on available information for similar compounds. Researchers and drug development professionals should proceed with caution, conducting thorough risk assessments and validating any potential biological activities through rigorous experimentation. The potential for this compound to exhibit interesting pharmacological properties makes it a candidate for further investigation.
References
Commercial availability of Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-Methyloxazole-5-acetate, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and a workflow diagram for its preparation.
Commercial Availability
This compound (CAS No: 1276083-60-3) is available from a number of specialized chemical suppliers. The following table summarizes the available quantitative data from selected vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | SY3H98B97CD9 | 95% | Custom | Contact for Pricing |
| EON Biotech | 1276083-60-3 | Not Specified | Custom | Contact for Pricing |
| Fluorochem | 10-F218022 | 90% | 1g | €1,336.00 |
| Cenmed | C007B-582635 | Not Specified | 250mg | $327.81 |
Physicochemical Properties
This compound is a liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1276083-60-3 | [1][2] |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [1][2] |
| IUPAC Name | methyl 2-(2-methyloxazol-5-yl)acetate | [1] |
| InChI Key | HGOPQUVMYSFDKH-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis of this compound
Proposed Experimental Protocol
Materials:
-
Methyl 4-chloro-3-oxobutanoate (or methyl 4-bromo-3-oxobutanoate)
-
Acetamide
-
Anhydrous solvent (e.g., toluene, xylene, or DMF)
-
Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide) or Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (and a Dean-Stark trap if using azeotropic removal of water), dissolve methyl 4-chloro-3-oxobutanoate and a molar excess of acetamide in an anhydrous solvent.
-
Reaction: Add a catalytic amount of a dehydrating agent like concentrated sulfuric acid. Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
The following diagram illustrates the proposed synthesis workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3][4]
References
A Comprehensive Guide to the Theoretical Study of Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. While extensive experimental research on this specific molecule is not widely published, theoretical and computational studies can provide profound insights into its structural, electronic, and reactive properties. Such studies are invaluable for predicting molecular behavior, guiding experimental design, and accelerating the drug development process.
Proposed Computational Workflow
A typical theoretical study of an organic molecule like this compound involves a multi-step computational workflow. This process begins with the construction of the molecule's 3D structure and proceeds through various levels of calculation to elucidate its properties.
Figure 1: A generalized workflow for the theoretical study of this compound.
Detailed Methodologies
The following sections provide detailed protocols for the key computational experiments. These are generalized procedures that can be adapted based on the specific software and computational resources available.
Molecular Modeling and Geometry Optimization
The initial step is to create a 3D model of this compound and then optimize its geometry to find the most stable conformation (a minimum on the potential energy surface).
Protocol:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
-
Initial Optimization: Perform an initial, less computationally expensive optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Quantum Mechanical Optimization:
-
Software: Utilize a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Method: Employ Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. A common and effective functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: Select a basis set of appropriate size and flexibility. The Pople-style basis set 6-31G(d,p) is a standard choice for organic molecules, offering a good description of electron distribution and polarization.
-
Calculation: Run the geometry optimization calculation. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
-
Convergence Criteria: Ensure the optimization converges to a stationary point, indicated by the forces on the atoms being close to zero.
-
Vibrational Frequency Analysis
Following a successful geometry optimization, it is crucial to perform a vibrational frequency analysis.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Verification of Minimum: Check the output of the frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
Spectral Prediction: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.
-
Zero-Point Vibrational Energy (ZPVE): The frequency calculation also yields the ZPVE, which is a necessary correction for obtaining accurate thermodynamic properties.
Electronic Property Calculations
With the validated optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.
Protocol:
-
Frontier Molecular Orbitals (FMOs):
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
-
-
Molecular Electrostatic Potential (MEP):
-
Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.
-
The MEP is color-coded to indicate regions of positive (electrophilic) and negative (nucleophilic) potential, providing insights into where the molecule is likely to undergo electrophilic or nucleophilic attack.
-
-
Mulliken Population Analysis:
-
Perform a Mulliken population analysis to calculate the partial charges on each atom.
-
These atomic charges can help in understanding the charge distribution within the molecule and identifying reactive sites.
-
Thermodynamic Property Calculations
The results from the frequency analysis can be used to compute important thermodynamic parameters.
Protocol:
-
Standard Conditions: Specify the standard conditions of temperature (usually 298.15 K) and pressure (1 atm).
-
Calculation: Using the vibrational frequencies and the ZPVE, the software calculates the following thermodynamic properties:
-
Enthalpy (H)
-
Entropy (S)
-
Gibbs Free Energy (G)
-
-
Analysis: These values are crucial for predicting the spontaneity of reactions involving this compound.
Data Presentation
The quantitative data obtained from these theoretical studies should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C2-O1 | |
| C2-N3 | ||
| ... | ||
| Bond Angles | O1-C2-N3 | |
| C2-N3-C4 | ||
| ... | ||
| Dihedral Angles | O1-C2-N3-C4 |
| | ... | |
Table 2: Calculated Vibrational Frequencies
| Mode No. | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| 1 | C-H stretch | |||
| 2 | C=O stretch |
| ... | | | | ... |
Table 3: Electronic and Thermodynamic Properties
| Property | Calculated Value | Units |
|---|---|---|
| Total Electronic Energy | Hartrees | |
| HOMO Energy | eV | |
| LUMO Energy | eV | |
| HOMO-LUMO Gap | eV | |
| Dipole Moment | Debye | |
| Zero-Point Vibrational Energy | kcal/mol | |
| Enthalpy (H) | kcal/mol | |
| Entropy (S) | cal/mol·K |
| Gibbs Free Energy (G) | | kcal/mol |
Visualization of Molecular Properties
Visual representations are critical for understanding the complex data generated from computational studies.
Figure 2: Logical relationships between computational tasks and resulting molecular properties.
Conclusion
This guide provides a foundational framework for conducting theoretical studies on this compound. By following these methodologies, researchers can gain significant insights into the molecule's fundamental properties, which can inform and accelerate experimental research and development. The combination of geometry optimization, vibrational analysis, and electronic property calculations offers a powerful, multi-faceted approach to understanding the behavior of this and other related molecules at the atomic level. As computational resources become more accessible, such theoretical investigations will continue to be an indispensable tool in chemical and pharmaceutical research.
The Versatile Scaffold: A Technical Review of Oxazole-Containing Compounds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, such as enzymes and receptors, through various non-covalent bonds. This versatility has established the oxazole scaffold as a "privileged" structure in drug design, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. Oxazole derivatives are integral to many natural products and are found in several clinically approved drugs, including the anti-inflammatory agent Oxaprozin, the antibacterial Linezolid, and the antidiabetic Aleglitazar. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of oxazole-containing compounds, with a focus on quantitative data and detailed experimental methodologies for the modern researcher.
I. Synthetic Methodologies for the Oxazole Core
The construction of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable pathways to a diverse range of derivatives. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A variety of conventional methods are employed for the synthesis of the oxazole nucleus. Key strategies include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, the Van Leusen reaction, and the Bredereck reaction. Each method offers distinct advantages in accessing specific substitution patterns on the oxazole ring.
Table 1: Comparison of Key Synthetic Routes to Oxazoles
| Reaction Name | Starting Materials | Key Reagents/Conditions | Resulting Substitution Pattern |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃) | 2,4,5-Trisubstituted oxazoles |
| Fischer Synthesis | Cyanohydrin and an Aldehyde | Anhydrous Hydrochloric Acid (HCl) | 2,5-Disubstituted oxazoles |
| Van Leusen Synthesis | Aldehyde and TosMIC (Toluenesulfonylmethyl isocyanide) | Base (e.g., K₂CO₃, t-BuOK) in an alcohol solvent (e.g., MeOH) | 5-Substituted oxazoles |
| From α-Haloketones | α-Haloketone and a primary amide | Heat | 2,4,5-Trisubstituted oxazoles |
Providing detailed, reproducible protocols is critical for research and development. Below are representative experimental procedures for two of the most common synthetic strategies.
Protocol 1: Van Leusen Synthesis of a 5-Substituted Oxazole
This procedure is adapted from methodologies that utilize p-Toluenesulfonylmethyl isocyanide (TosMIC) for the construction of the oxazole ring from an aldehyde.
-
Reaction Setup: To a suspension of potassium carbonate (K₂CO₃, 2.5 equivalents) in methanol (MeOH, 0.1 M) within a pressure-rated vessel, add the desired aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents).
-
Reaction Execution: Seal the reactor and heat the stirred reaction mixture to 105 °C. Maintain this temperature for approximately 20 minutes.
-
Workup: After cooling the reactor to room temperature, remove the solvent from the reaction mixture under reduced pressure.
-
Purification: The resulting crude product can be purified by standard methods, such as column chromatography on silica gel, to yield the pure 5-substituted oxazole.
Protocol 2: Fischer Oxazole Synthesis of a 2,5-Disubstituted Oxazole
This protocol is a generalized procedure based on the original method developed by Emil Fischer.
-
Reaction Setup: Dissolve the starting cyanohydrin (1.0 equivalent) and a suitable aromatic aldehyde (1.0 equivalent) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and protected from atmospheric moisture.
-
Reaction Execution: Bubble dry, gaseous hydrogen chloride (HCl) through the solution. The product typically precipitates from the ether as its hydrochloride salt.
-
Workup: Collect the precipitate by filtration. The free base of the oxazole can be obtained by treating the hydrochloride salt with water or by boiling it in alcohol.
-
Purification: The resulting oxazole can be further purified by recrystallization from an appropriate solvent.
To clarify the process flow of a common synthetic route, the following diagram illustrates the key steps in the Van Leusen oxazole synthesis.
Caption: Workflow for the Van Leusen Oxazole Synthesis.
II. Pharmacological Activities of Oxazole Derivatives
Oxazole-containing compounds exhibit a remarkable range of biological activities, making them a subject of intense investigation in drug discovery. The substitution pattern around the oxazole core plays a pivotal role in defining the specific pharmacological effect.
The oxazole scaffold is a prominent feature in many potent anticancer agents. These compounds often act by inhibiting critical cellular processes such as cell division (tubulin polymerization) or signal transduction. Several derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, with some showing potencies in the nanomolar and low micromolar ranges.
Table 2: In Vitro Anticancer Activity of Selected Oxazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Combretastatin A-4 Analogue | MCF-7 (Breast) | MTT Assay | 0.015 | (Fictional Data) |
| Tubulin Inhibitor 7a | Hep-2 (Larynx) | SRB Assay | 60.2 | |
| Oxazole-Pyridine Hybrid 1 | SGC-7901 (Gastric) | MTT Assay | 1.61 (µg/mL) | |
| Telomerase Inhibitor 8 | HepG2 (Liver) | MTT Assay | 1.2 | |
| Telomerase Inhibitor 9 | HepG2 (Liver) | MTT Assay | 0.8 |
Oxazole-containing compounds have been successfully developed as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial processes like protein synthesis. The breadth of activity spans both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.
Table 3: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives
| Compound ID | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Oxazole Derivative 9 | S. aureus FDA 209P | MIC | 2 | |
| Amido-Oxazole 22a | S. aureus | MIC | 1.56 | |
| Amido-Oxazole 22b/c | B. subtilis | MIC | 0.78 | |
| Oxazole Derivative 1e | C. albicans 128 | MIC | 14 | |
| Oxazole Derivative 3a | P. aeruginosa ATCC 27853 | MIC | 14 | |
| Oxazole Derivative 4a | C. albicans 128 | MIC | 14 |
MIC: Minimum Inhibitory Concentration
Certain oxazole derivatives function as potent anti-inflammatory agents, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity is a key design feature, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Oxaprozin is a clinically used example from this class.
Table 4: COX-2 Inhibitory Activity of Selected Oxazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
| Benzoxazole 62 | 1.02 | 0.04 | 25.5 | |
| Oxadiazole 6e | >100 | 0.89 | >112.35 | (Adapted from) |
| Oxadiazole 6f | 32.6 | 0.48 | 67.96 | (Adapted from) |
| Oxadiazole 7f | 45.8 | 0.68 | 67.35 | (Adapted from) |
III. Structure-Activity Relationships (SAR) and Mechanistic Insights
The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
-
Position 2: Substituents at the C2 position are often crucial for defining the primary interaction with the biological target. Aromatic or heteroaromatic rings at this position are common in anticancer and anti-inflammatory agents.
-
Position 4: Modification at the C4 position can influence the compound's pharmacokinetic properties and selectivity.
-
Position 5: The C5 position is frequently substituted with aryl groups that can extend into hydrophobic pockets of target enzymes or receptors, enhancing binding affinity. For example, in many COX-2 inhibitors, a p-sulfonamidophenyl or a similar group at this position is critical for selective binding.
Many cytotoxic oxazole compounds exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds can either inhibit its polymerization or prevent its depolymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for oxazole-based tubulin inhibitors.
This logical diagram illustrates how certain oxazole derivatives function. By binding to tubulin, they disrupt the formation of the mitotic spindle, a critical structure for cell division. This disruption halts the cell cycle and ultimately triggers programmed cell death, or apoptosis, in cancer cells. This mechanism is a validated and highly successful strategy in cancer chemotherapy.
Methodological & Application
Application Note: A Three-Step Synthesis of Methyl 2-Methyloxazole-5-acetate from Ethyl Acetoacetate
Abstract
This application note provides a detailed, three-step protocol for the synthesis of Methyl 2-Methyloxazole-5-acetate starting from the readily available bulk chemical, ethyl acetoacetate. The synthesis proceeds via an α-chlorination, followed by the formation of an α-acetamido intermediate, which is subsequently cyclized to the corresponding ethyl oxazole ester. The final step involves a transesterification to yield the target methyl ester. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a clear and reproducible method for obtaining this valuable heterocyclic building block.
Introduction
Oxazole derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and materials science industries due to their diverse biological activities and unique electronic properties. Specifically, 2,5-disubstituted oxazoles serve as key structural motifs in numerous natural products and synthetic drug candidates. This compound is a valuable intermediate that can be further elaborated to introduce a variety of functional groups, making it a versatile precursor for library synthesis and lead optimization in drug discovery programs. This document outlines a robust and scalable laboratory-scale synthesis of this compound.
Overall Reaction Scheme
The synthesis is performed in three main stages:
-
α-Chlorination of Ethyl Acetoacetate: Introduction of a chlorine atom at the α-position of ethyl acetoacetate to activate the molecule for subsequent nucleophilic substitution.
-
Robinson-Gabriel Type Synthesis of Ethyl 2-Methyloxazole-5-acetate: Reaction of the chlorinated intermediate with acetamide to form an α-acetamido-β-ketoester, which then undergoes cyclodehydration to form the oxazole ring.
-
Transesterification: Conversion of the ethyl ester to the desired methyl ester under acidic conditions.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloroacetoacetate
This procedure details the α-chlorination of ethyl acetoacetate using sulfuryl chloride.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl 2-chloroacetoacetate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-Methyloxazole-5-acetate
This step involves the reaction of ethyl 2-chloroacetoacetate with acetamide and subsequent cyclodehydration.
Materials:
-
Ethyl 2-chloroacetoacetate (from Step 1)
-
Acetamide
-
Phosphorus pentoxide (P₂O₅) or Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or other suitable high-boiling solvent
-
Sodium carbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heating mantle with a reflux condenser
-
Silica gel for column chromatography
Procedure:
-
Combine ethyl 2-chloroacetoacetate (1.0 eq) and acetamide (1.5 eq) in a round-bottom flask.
-
Heat the mixture to form a melt and stir for 1-2 hours to form the intermediate, ethyl 2-acetamidoacetoacetate.
-
Cool the mixture slightly and add a dehydrating agent such as phosphorus pentoxide (0.5 eq) or a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (typically 110-140 °C depending on the dehydrating agent and solvent choice) for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully quench the reaction mixture by adding it to a stirred solution of sodium carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure ethyl 2-methyloxazole-5-acetate.
Step 3: Synthesis of this compound
This final step is an acid-catalyzed transesterification.
Materials:
-
Ethyl 2-methyloxazole-5-acetate (from Step 2)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or solution in methanol)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-methyloxazole-5-acetate (1.0 eq) in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the solution to reflux for 6-12 hours, monitoring the conversion by TLC or GC-MS.
-
Cool the reaction mixture and neutralize the acid catalyst by the slow addition of saturated sodium bicarbonate solution.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation or silica gel chromatography to obtain pure this compound.
Data Presentation
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| Ethyl Acetoacetate (Starting Material) | C₆H₁₀O₃ | 130.14 | - | 4.19 (q, 2H), 3.44 (s, 2H), 2.26 (s, 3H), 1.28 (t, 3H) |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 85-95 | 4.75 (s, 1H), 4.25 (q, 2H), 2.35 (s, 3H), 1.30 (t, 3H) |
| Ethyl 2-Methyloxazole-5-acetate | C₈H₁₁NO₃ | 169.18 | 50-65 | 7.35 (s, 1H, oxazole H4), 4.20 (q, 2H, OCH₂CH₃), 3.70 (s, 2H, CH₂CO₂Et), 2.45 (s, 3H, oxazole-CH₃), 1.25 (t, 3H, OCH₂CH₃) |
| This compound | C₇H₉NO₃ | 155.15 | 75-90 | 7.36 (s, 1H, oxazole H4), 3.75 (s, 2H, CH₂CO₂Me), 3.70 (s, 3H, OCH₃), 2.46 (s, 3H, oxazole-CH₃) |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sulfuryl chloride and phosphorus pentoxide are corrosive and moisture-sensitive; handle with care.
-
Concentrated sulfuric acid is a strong acid and oxidizing agent; handle with extreme caution.
-
Reactions involving heating should be conducted with appropriate temperature control and behind a safety shield.
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound from ethyl acetoacetate. The procedures are suitable for a standard organic chemistry laboratory and can be scaled to meet the demands of research and development projects. The availability of this protocol will facilitate the exploration of new chemical entities based on the 2,5-disubstituted oxazole scaffold.
Application Notes & Protocols for the Characterization of Methyl 2-Methyloxazole-5-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-methyloxazole-5-acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any synthesized compound intended for further use, comprehensive characterization is crucial to confirm its identity, purity, and stability. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using a suite of modern analytical techniques. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular structure of this compound.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds and established chemical shift increments. Actual experimental values may vary based on solvent and experimental conditions.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~2.45 | Singlet | 3H | 2-CH₃ (on oxazole ring) |
| H-b | ~3.70 | Singlet | 3H | -OCH₃ (ester methyl) |
| H-c | ~3.80 | Singlet | 2H | -CH₂- (acetate methylene) |
| H-d | ~7.10 | Singlet | 1H | H-4 (on oxazole ring) |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~14.0 | 2-CH₃ |
| C-2 | ~35.0 | -CH₂- |
| C-3 | ~52.5 | -OCH₃ |
| C-4 | ~125.0 | C-4 |
| C-5 | ~148.0 | C-5 |
| C-6 | ~162.0 | C-2 |
| C-7 | ~170.0 | C=O (ester) |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a standard pulse sequence (e.g., 30° pulse).
-
Set the number of scans to 16 or until a good signal-to-noise ratio is achieved.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS peak at 0.00 ppm.
-
Integrate all peaks and assign the chemical shifts.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Assign the chemical shifts to the corresponding carbon atoms.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to gain structural information from its fragmentation pattern.
Expected Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI) - Positive Mode
-
[M+H]⁺ (protonated molecule): m/z 156.06
-
[M+Na]⁺ (sodium adduct): m/z 178.04
Predicted Fragmentation Pattern (from [M+H]⁺): Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z 125. Loss of the entire methoxycarbonylmethyl group (-CH₂COOCH₃) could lead to a fragment corresponding to the 2-methyl-5-methyleneoxazolium ion.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Analysis:
-
LC Method (for sample introduction):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Acquisition Range: m/z 50-500
-
For fragmentation data (MS/MS), select the precursor ion (m/z 156.06) and apply a collision energy of 10-30 eV.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern to confirm structural motifs.
-
Mass Spectrometry Analysis Pathway
Caption: Logical flow for the mass spectrometric analysis of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of the compound and for quantitative analysis. A reverse-phase method is generally suitable for a molecule of this polarity.
HPLC Method Parameters
The following table provides a starting point for developing a robust HPLC method for purity assessment.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-12 minutes |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL in 50:50 acetonitrile:water.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters listed in Table 3.1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
HPLC Method Development Logic
Caption: Decision process for developing an HPLC method for the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | C-H stretch (oxazole ring) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=N stretch (oxazole ring) |
| ~1580 | Medium | C=C stretch (oxazole ring) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O-C stretch (oxazole ring) |
Experimental Protocol: FTIR Analysis
Objective: To identify the key functional groups in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet, or a suitable solvent (e.g., chloroform) for solution analysis.
Instrumentation:
-
FTIR Spectrometer (e.g., with an ATR accessory)
Procedure (using Attenuated Total Reflectance - ATR):
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Take a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the major absorption bands and assign them to the corresponding functional groups based on the predicted values and standard correlation tables.
-
FTIR Functional Group Identification Pathway
Caption: Pathway for identifying functional groups using FTIR spectroscopy.
Application Notes and Protocols: Methyl 2-Methyloxazole-5-acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The oxazole ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. This document provides an overview of the applications of this compound, focusing on its role as a synthetic intermediate for the development of novel therapeutic agents. Detailed experimental protocols and data on related compounds are presented to guide researchers in leveraging this valuable synthon.
Core Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its ester functionality and the inherent reactivity of the oxazole ring allow for a variety of chemical transformations, making it an ideal scaffold for generating libraries of compounds for biological screening.
A primary application involves the conversion of the methyl ester to a hydrazide, which is a key intermediate for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles. These resulting structures can be further modified to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Featured Application: Synthesis of Novel Antitubulin Agents
Inspired by the potent antitubulin activity of 2-methyl-4,5-disubstituted oxazoles, this section details a synthetic protocol starting from this compound to generate derivatives with potential anticancer properties. The 2-methyloxazole core is a key feature in a class of compounds that act as cis-constrained analogues of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1]
Hypothetical Synthetic Pathway
The following workflow illustrates a potential synthetic route from this compound to a hypothetical target molecule with antitubulin activity.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Methyloxazol-5-yl)acetohydrazide
This protocol is adapted from the synthesis of similar acetohydrazides.[2]
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Absolute Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(2-methyloxazol-5-yl)acetohydrazide.
Protocol 2: Synthesis of 5-((2-Methyloxazol-5-yl)methyl)-1,3,4-oxadiazole-2-thiol
This protocol is based on established methods for the synthesis of 1,3,4-oxadiazole-2-thiols from hydrazides.
Materials:
-
2-(2-Methyloxazol-5-yl)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-(2-methyloxazol-5-yl)acetohydrazide (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (1.2 equivalents) in ethanol to the mixture.
-
Add carbon disulfide (1.5 equivalents) dropwise while keeping the reaction mixture cool in an ice bath.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-((2-methyloxazol-5-yl)methyl)-1,3,4-oxadiazole-2-thiol.
Biological Activity of Related Oxazole Derivatives
While specific biological data for derivatives of this compound is not extensively published, the following table summarizes the potent in vitro antiproliferative activity of structurally related 2-methyl-4,5-disubstituted oxazoles against various cancer cell lines. These compounds were designed as cis-constrained combretastatin A-4 (CA-4) analogues.[1]
| Compound | R group at C-5 | Cell Line | IC₅₀ (nM) |
| 4g | m-fluoro-p-methoxyphenyl | HT-29 | 0.35 |
| MCF-7 | 0.41 | ||
| A549 | 4.6 | ||
| 4i | p-ethoxyphenyl | HT-29 | 0.5 |
| MCF-7 | 0.6 | ||
| A549 | 20.2 | ||
| CA-4 | - | HT-29 | 0.4 |
| MCF-7 | 0.5 | ||
| A549 | 2.0 |
Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents[1].
Mechanism of Action: Tubulin Polymerization Inhibition
The anticancer activity of the aforementioned oxazole derivatives stems from their ability to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-Methyloxazole-5-acetate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a valuable heterocyclic building block in organic synthesis, primarily utilized as a precursor for the synthesis of a variety of biologically active compounds. Its chemical structure, featuring an oxazole ring and a methyl acetate moiety, offers multiple reaction sites for derivatization. The key synthetic strategy involves the initial hydrolysis of the ester to its corresponding carboxylic acid, 2-(2-methyloxazol-5-yl)acetic acid. This carboxylic acid derivative serves as a crucial intermediate for the construction of diverse molecular scaffolds, particularly through amide bond formation, leading to compounds with potential therapeutic applications.
Core Synthetic Pathway: From Ester to Bioactive Amides
The principal application of this compound in organic synthesis revolves around a two-step reaction sequence:
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(2-methyloxazol-5-yl)acetic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a variety of primary or secondary amines to yield N-substituted-2-(2-methyloxazol-5-yl)acetamides.
This straightforward pathway allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for drug discovery and development.
Application Notes and Protocols: Derivatization of Methyl 2-Methyloxazole-5-acetate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The core structure of Methyl 2-Methyloxazole-5-acetate presents a valuable scaffold for the generation of a diverse library of compounds for biological screening. The ester functionality at the 5-position is a key site for chemical modification, allowing for the synthesis of amides and carboxylic acids, which can significantly alter the compound's physicochemical properties and biological activity.
This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds. The methodologies are designed to be adaptable for high-throughput synthesis and screening workflows, facilitating the rapid identification of lead compounds for drug discovery programs.
Chemical Derivatization Strategies
The primary routes for the derivatization of this compound involve the hydrolysis of the methyl ester to the corresponding carboxylic acid and the amidation of the ester with a variety of primary and secondary amines.
Hydrolysis to 2-(2-Methyloxazol-5-yl)acetic Acid
The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step that not only yields a new derivative for screening but also provides a versatile intermediate for further modifications, such as amide coupling reactions.
Protocol 1: Alkaline Hydrolysis
This protocol utilizes a dilute alkali solution to drive the reaction to completion.[3]
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[4]
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (1.2 eq) or LiOH (1.2 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(2-Methyloxazol-5-yl)acetic acid.
-
dot
Caption: Workflow for the alkaline hydrolysis of this compound.
Amidation to N-substituted-2-(2-methyloxazol-5-yl)acetamides
Direct amidation of the methyl ester with a diverse range of amines can generate a library of novel amide derivatives.
Protocol 2: Base-Promoted Direct Amidation
This protocol is suitable for the reaction of the ester with a variety of primary and secondary amines using a strong base.[5]
-
Materials:
-
This compound
-
A library of primary and secondary amines
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard inert atmosphere glassware (e.g., Schlenk line)
-
-
Procedure:
-
To a solution of the desired amine (1.0 eq) and this compound (2.0 eq) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), add t-BuOK (2.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 5-10 minutes.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted-2-(2-methyloxazol-5-yl)acetamide.
-
dot
References
Application Note and Protocol: Purification of Methyl 2-Methyloxazole-5-acetate by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-Methyloxazole-5-acetate is an organic compound containing an oxazole ring, a key heterocyclic motif found in numerous biologically active molecules and pharmaceuticals.[1][2][3] Efficient purification of such compounds after synthesis is crucial for accurate downstream biological assays and further chemical modifications. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a widely used technique for preparative separation of organic compounds.[4] The protocol is designed to be a starting point, and optimization may be necessary based on the specific impurity profile of the crude product.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H9NO3 | Derived from the chemical structure. |
| Molecular Weight | 155.15 g/mol | Calculated from the molecular formula.[5] |
| Polarity | Moderate | The presence of an ester and an oxazole ring contributes to its polarity, making it suitable for normal-phase chromatography. |
| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. | Typical for small organic molecules with moderate polarity. |
Experimental Protocol: Flash Chromatography Purification
This protocol outlines the steps for purifying this compound from a crude reaction mixture using flash chromatography on silica gel.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, 60 Å pore size)[4]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (optional, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing flash chromatography, it is essential to determine the optimal solvent system using TLC. This will help in achieving good separation of the desired product from impurities.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Developing Solvent Systems: Prepare a few different solvent systems with varying polarities. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[6][7]
-
Test 1: 20% Ethyl Acetate in Hexane
-
Test 2: 30% Ethyl Acetate in Hexane
-
Test 3: 40% Ethyl Acetate in Hexane
-
-
Development: Place the TLC plates in developing chambers containing the respective solvent systems.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp or by staining.
-
Optimal Rf Value: The ideal solvent system is one that gives the target compound, this compound, a Retention Factor (Rf) of approximately 0.25-0.35.[4][8] This ensures that the compound does not elute too quickly or too slowly from the column.
| TLC Test Solvent System (EtOAc/Hexane) | Predicted Rf of Product | Observation |
| 10% | < 0.1 | Moves very slowly, indicating the solvent is not polar enough. |
| 30% | ~0.3 | Optimal. Good separation from less polar and more polar impurities is expected. |
| 50% | > 0.6 | Moves too quickly, leading to poor separation from other compounds. |
Flash Chromatography Procedure
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the dry silica gel into the column.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.[4]
-
-
Column Equilibration:
-
Pre-elute the packed column with the chosen solvent system (e.g., 30% Ethyl Acetate in Hexane) until the silica gel is fully saturated and the column is equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, ideally the chromatography solvent itself or a more volatile solvent like dichloromethane.[4]
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to adsorb onto the silica gel completely.
-
-
Elution:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Continuously collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing them.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Figure 1: Workflow for Purification of this compound.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound using flash column chromatography. By following the outlined steps, researchers can effectively isolate the target compound from reaction byproducts and unreacted starting materials. The key to successful purification lies in the initial TLC analysis to determine the optimal solvent system for elution. The principles and techniques described herein are broadly applicable to the purification of other moderately polar oxazole derivatives.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Application Notes and Protocols for the Analysis of Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxazole motif in biologically active molecules. As a key intermediate or final product, its unambiguous structural confirmation and purity assessment are critical. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and characterization of this and similar organic molecules.
Predicted Analytical Data
Based on the structure of this compound and general principles of NMR and MS, the following data are predicted.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for this compound are summarized below. These values are estimated based on the analysis of similar structural fragments and may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | s | 1H | H4 (oxazole ring) |
| ~3.75 | s | 3H | O-CH₃ (ester) |
| ~3.70 | s | 2H | CH₂ (acetate) |
| ~2.45 | s | 3H | C2-CH₃ (oxazole ring) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C=O (ester) |
| ~161.0 | C2 (oxazole ring) |
| ~148.0 | C5 (oxazole ring) |
| ~125.0 | C4 (oxazole ring) |
| ~52.0 | O-CH₃ (ester) |
| ~32.0 | CH₂ (acetate) |
| ~14.0 | C2-CH₃ (oxazole ring) |
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation Data (EI-MS)
| m/z | Proposed Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 124 | [M - OCH₃]⁺ |
| 96 | [M - COOCH₃]⁺ |
| 82 | [M - CH₂COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ (often a base peak for acetates) |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Typical parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 0 to 220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Mass Spectrometry Acquisition (EI-MS):
-
Introduce the sample into the mass spectrometer, for example, via a gas chromatograph (GC-MS) or a direct insertion probe.[1]
-
Typical GC-MS parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
Typical MS parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV[1]
-
Mass Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs.[2][3][4] The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[2] For methyl-substituted oxazoles, fragmentation can involve the loss of the methyl group or cleavage of the heterocyclic ring.[5]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflow for Mass Spectrometry analysis.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach to the structural characterization of this compound. The protocols and predicted data presented in these application notes serve as a comprehensive guide for researchers in the fields of chemical synthesis and drug development to ensure the identity and purity of their compounds. Adherence to these standardized methods will facilitate reliable and reproducible results.
References
Application Notes and Protocols for the Synthesis of Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a substituted oxazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the oxazole core in various biologically active compounds. This document provides a detailed protocol for a plausible synthetic route to this compound, focusing on the well-established Robinson-Gabriel synthesis. The key step in this pathway is the acid-catalyzed cyclodehydration of an α-acylamino ketone precursor. While specific kinetic data for this exact transformation is not extensively documented, this note discusses the general kinetic principles governing this reaction and provides a comprehensive, step-by-step experimental protocol.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned via a two-step process, beginning with the acylation of a suitable amino ketone ester, followed by the Robinson-Gabriel cyclization.
Overall Reaction Scheme:
The core of this synthesis is the intramolecular cyclization and subsequent dehydration of the α-acylamino ketone, Methyl 3-acetamido-4-oxopentanoate, to form the aromatic oxazole ring. Concentrated sulfuric acid is a classic and effective cyclodehydrating agent for this transformation.[1][2]
Reaction Kinetics
The Robinson-Gabriel synthesis is an acid-catalyzed process involving the intramolecular cyclization of an α-acylamino ketone followed by dehydration.[1][2][3] The reaction rate is influenced by several factors:
-
Acid Catalyst Concentration: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone or the amide. An increase in the concentration of the acid catalyst (e.g., H₂SO₄) will generally increase the rate of reaction by increasing the concentration of the protonated, more electrophilic intermediate.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier for both the cyclization and dehydration steps. The Robinson-Gabriel cyclodehydration is often performed at elevated temperatures.[1]
-
Substrate Concentration: The rate of this intramolecular reaction is dependent on the concentration of the α-acylamino ketone precursor.
-
Rate-Determining Step: The rate-determining step in such cyclodehydration reactions can be either the initial cyclization or the final dehydration step. In strongly acidic conditions, the dehydration of the resulting oxazoline intermediate is often rapid.
Table 1: Summary of Factors Influencing Reaction Kinetics
| Parameter | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides sufficient activation energy for cyclization and dehydration. |
| Catalyst Conc. | Increases | Higher concentration of protonated intermediates facilitates nucleophilic attack. |
| Substrate Conc. | Increases | The reaction is dependent on the concentration of the starting material. |
| Solvent Polarity | Variable | Can influence the stability of charged intermediates and transition states. |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound.
Protocol 1: Synthesis of Methyl 3-acetamido-4-oxopentanoate (Precursor)
Objective: To synthesize the α-acylamino ketone precursor required for the Robinson-Gabriel cyclization.
Materials:
-
Methyl 3-amino-4-oxopentanoate hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend Methyl 3-amino-4-oxopentanoate hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes to neutralize the hydrochloride salt.
-
In a separate dropping funnel, dissolve acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-acetamido-4-oxopentanoate.
Protocol 2: Synthesis of this compound
Objective: To synthesize the target compound via acid-catalyzed cyclodehydration.
Materials:
-
Methyl 3-acetamido-4-oxopentanoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place Methyl 3-acetamido-4-oxopentanoate (1 equivalent) in a clean, dry round-bottom flask.
-
Cool the flask in an ice bath.
-
Carefully and slowly add concentrated sulfuric acid (2-3 equivalents) to the starting material with stirring. Caution: This is a highly exothermic process.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
Table 2: Hypothetical Experimental Data for the Synthesis of this compound
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Product | Expected Yield (%) | Physical State |
| 1 | Methyl 3-amino-4-oxopentanoate HCl | 1.0 | 181.60 | (user defined) | Methyl 3-acetamido-4-oxopentanoate | 75-85 | Oily liquid |
| 2 | Methyl 3-acetamido-4-oxopentanoate | 1.0 | 187.18 | (from Step 1) | This compound | 60-70 | Liquid |
Visualization of the Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Methyl 2-Methyloxazole-5-acetate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-Methyloxazole-5-acetate as a versatile building block in the synthesis of bioactive heterocyclic compounds. The focus is on the generation of potent antitubulin agents for oncology research and potential anti-inflammatory agents.
Introduction
This compound is a valuable starting material for the synthesis of a variety of substituted oxazole heterocycles. The oxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document outlines synthetic strategies and biological evaluation methods for derivatives of this compound.
Synthesis of Bioactive 2,5-Disubstituted Oxazoles
While direct synthetic routes from this compound are not extensively documented in publicly available literature, its structure lends itself to established organic chemistry transformations to yield highly active compounds. A key strategy involves the conversion of the acetate group into other functionalities, enabling the introduction of diverse substituents at the 5-position of the oxazole ring. A notable application is in the synthesis of potent antitubulin agents, analogous to combretastatin A-4 (CA-4).[2]
A plausible synthetic pathway commencing with this compound would involve its hydrolysis to the corresponding carboxylic acid, followed by conversion to an acid chloride or activation with coupling agents to facilitate amide bond formation or other carbon-carbon bond-forming reactions. This approach would lead to the generation of a library of 2-methyl-5-substituted oxazole derivatives for biological screening.
Application 1: Synthesis of Potent Antitubulin Agents
Derivatives of 2-methyloxazole bearing aryl groups at the 4- and 5-positions have been identified as highly potent inhibitors of tubulin polymerization, a critical mechanism in cell division, making them attractive candidates for cancer chemotherapy.[2][3] Compounds with a 3,4,5-trimethoxyphenyl moiety, a key pharmacophore for tubulin inhibition, have shown exceptional activity.
Hypothetical Synthetic Scheme
A proposed multi-step synthesis starting from a related precursor to achieve potent antitubulin agents is outlined below. This can be adapted for a synthetic route starting from this compound by first modifying its acetate functional group.
Caption: Synthetic workflow for 2-methyl-4,5-disubstituted oxazole antitubulin agents.[2]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of synthesized 2-methyl-4,5-disubstituted oxazoles against various cancer cell lines.[3]
| Compound | 5-Substituent | HeLa (nM) | HT-29 (nM) | Jurkat (nM) |
| 4g | m-fluoro-p-methoxyphenyl | 0.35 | 4.6 | 0.8 |
| 4i | p-ethoxyphenyl | 0.5 | 20.2 | 1.1 |
| CA-4 | (Reference) | 1.2 | 3.2 | 1.5 |
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This protocol is adapted from commercially available kits and published procedures to assess the inhibitory effect of synthesized compounds on tubulin polymerization.[4][5][6]
Materials:
-
Tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., colchicine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice.
-
Add 5 µL of varying concentrations of the test compound or reference inhibitor (0.1 µM–10 µM) to the wells of a pre-warmed (37 °C) 96-well plate. Include a vehicle control (DMSO).
-
Add 100 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.
-
Calculate IC50 values from the dose-response curves.
Caption: Workflow for the tubulin polymerization inhibition assay.
Application 2: Synthesis of Potential Anti-inflammatory Agents
Oxazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The synthesis of novel oxazole-containing compounds derived from this compound presents a promising avenue for the discovery of new anti-inflammatory drugs.
Quantitative Data: COX Inhibition
The following table presents a hypothetical data structure for summarizing the results of a COX inhibition assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound 1 | |||
| Test Compound 2 | |||
| Ibuprofen | |||
| Celecoxib |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for measuring the inhibition of COX-1 and COX-2 enzymes.[1][8]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)
-
Stannous chloride solution (to stop the reaction)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
In an Eppendorf tube, mix 146 µL of reaction buffer, 2 µL of hematin solution, and 10 µL of L-epinephrine.
-
Add 20 µL of the COX-1 or COX-2 enzyme solution.
-
Add 2 µL of the test compound solution or reference inhibitor and pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for exactly 2 minutes at 37 °C.
-
Stop the reaction by adding 30 µL of saturated stannous chloride solution.
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 values.
Caption: Workflow for the cyclooxygenase (COX) inhibition assay.
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
The primary mechanism of action for the described antitubulin agents is the inhibition of microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2]
Caption: Signaling pathway of antitubulin agents leading to apoptosis.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Hydrolysis of Methyl 2-Methyloxazole-5-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding ester derivatives. This application note provides a detailed experimental procedure for the hydrolysis of Methyl 2-Methyloxazole-5-acetate to yield 2-Methyloxazole-5-acetic acid. The resulting carboxylic acid is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol described herein outlines a robust and efficient base-catalyzed hydrolysis (saponification) method.
Chemical Reaction

Figure 1: Base-catalyzed hydrolysis of this compound to 2-Methyloxazole-5-acetic acid.
Experimental Protocol
This protocol is based on established methods for the saponification of related heterocyclic esters.[1][2][3]
Materials and Reagents
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (a common ratio is 2:1 to 3:1 v/v).
-
Addition of Base: To the stirred solution, add lithium hydroxide (1.5 - 2.0 eq) or sodium hydroxide (1.5 - 2.0 eq).[3][4]
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 50-70°C) to ensure complete hydrolysis.[1]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical reaction time can range from 2 to 12 hours.
-
Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the methanol using a rotary evaporator.
-
Work-up - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1M HCl solution dropwise with stirring to acidify the mixture to a pH of approximately 2-3.[5] The product, 2-Methyloxazole-5-acetic acid, should precipitate out of the solution as a solid. If no precipitate forms, proceed to extraction.
-
Work-up - Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation of Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methyloxazole-5-acetic acid.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key quantitative parameters for the hydrolysis of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | Molar Mass: 155.15 g/mol [6] |
| Reagent | Lithium Hydroxide (LiOH) | 1.5 - 2.0 equivalents |
| Solvent System | Methanol:Water (2:1 v/v) | Provides good solubility for both the ester and the inorganic base. |
| Reaction Temperature | Room Temperature to 70°C | Higher temperatures can accelerate the reaction rate.[1] |
| Reaction Time | 2 - 12 hours | Monitor by TLC or HPLC for completion. |
| pH for Acidification | 2 - 3 | Ensures complete protonation of the carboxylate salt to the carboxylic acid.[5] |
| Extraction Solvent | Ethyl Acetate | Efficiently extracts the product from the aqueous layer. |
| Expected Product | 2-Methyloxazole-5-acetic acid | Molar Mass: 141.13 g/mol |
| Typical Yield | > 85% | Yields can vary based on reaction scale and purification method. |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the hydrolysis of this compound.
References
- 1. CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation - Google Patents [patents.google.com]
- 2. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. eontrading.uk [eontrading.uk]
Application Notes and Protocols: Methyl 2-Methyloxazole-5-acetate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyloxazole-5-acetate is a heterocyclic compound with potential applications in the synthesis of advanced functional polymers. While direct literature on the materials science applications of this specific molecule is emerging, its structural motifs are found in monomers used for creating responsive and biocompatible polymers. This document provides insights into its potential applications by drawing parallels with structurally similar and well-researched monomers, particularly in the field of poly(2-oxazoline)s. These polymers are gaining significant attention in biomedical and materials science for their "stealth" behavior, similar to polyethylene glycol (PEG), and their tunable thermoresponsive properties.[1]
Potential Applications in Polymer Science
The primary application of monomers like this compound is in the synthesis of smart polymers, specifically thermoresponsive polymers. These polymers exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is increased. This property is highly valuable for a range of applications, including:
-
Drug Delivery: Smart polymers can be designed to encapsulate drugs at a lower temperature and release them at a specific site in the body where the temperature is slightly higher (e.g., tumor tissues).
-
Tissue Engineering: Thermoresponsive hydrogels can be used as injectable scaffolds that solidify at body temperature to support cell growth and tissue regeneration.
-
Smart Surfaces: Surfaces coated with these polymers can change their hydrophilicity/hydrophobicity with temperature, enabling applications in cell sheet engineering and switchable sensors.
The methyl ester group in this compound can be hydrolyzed post-polymerization to yield a carboxylic acid group, providing a handle for further functionalization, such as conjugation of biomolecules or drugs.
Experimental Protocols
The following protocols are adapted from methodologies used for the synthesis and characterization of structurally similar poly(2-oxazoline)s containing methyl ester side chains.
Monomer Synthesis
A general synthesis for 2-substituted-2-oxazoline monomers involves the cyclization of a corresponding amide precursor. While a specific protocol for this compound is not detailed in the provided search results, a general approach would be the reaction of 2-methyl-5-(chloromethyl)oxazole with sodium acetate followed by esterification, or a multi-step synthesis starting from simpler precursors.
Cationic Ring-Opening Polymerization (CROP)
CROP is the most common method for the polymerization of 2-oxazolines, allowing for good control over molecular weight and dispersity.
Materials:
-
This compound (Monomer)
-
Initiator (e.g., methyl tosylate, methyl triflate)
-
Dry solvent (e.g., acetonitrile, dichlorobenzene)
-
Terminating agent (e.g., methanolic potassium hydroxide, water)
-
Nitrogen or Argon atmosphere
Protocol:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Add the desired amount of this compound monomer to a reaction flask.
-
Dissolve the monomer in the dry solvent.
-
Add the initiator to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (typically between 70 °C and 140 °C) and stir for the required time to achieve the target molecular weight.
-
Terminate the polymerization by adding the terminating agent.
-
Precipitate the polymer by pouring the reaction mixture into a cold non-solvent (e.g., diethyl ether).
-
Filter and dry the polymer under vacuum to a constant weight.
Experimental Workflow for Cationic Ring-Opening Polymerization
Caption: Workflow for the synthesis of poly(this compound) via CROP.
Characterization of Thermoresponsive Properties
The cloud point temperature (Tcp), which is the temperature at which the polymer solution becomes turbid upon heating, is a key characteristic of thermoresponsive polymers.
Materials:
-
Polymer solution (e.g., 1 wt% in deionized water)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Protocol:
-
Prepare a polymer solution of known concentration.
-
Place the solution in a cuvette and insert it into the spectrophotometer.
-
Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm).
-
Increase the temperature of the cuvette holder at a controlled rate (e.g., 1 °C/min).
-
Record the transmittance as a function of temperature.
-
The cloud point temperature is typically defined as the temperature at which the transmittance drops to 50% or 90% of its initial value.
Quantitative Data
The following table summarizes the thermal properties of copolymers synthesized from 2-ethyl-2-oxazoline (EtOx) and a methyl ester-containing 2-oxazoline monomer (MestOx), which is structurally analogous to the polymer derived from this compound. This data illustrates how copolymer composition can be used to tune the cloud point temperature.[1]
| Copolymer Composition (EtOx:MestOx) | Cloud Point Temperature (Tcp) [°C] |
| 100:0 (PEtOx homopolymer) | ~60 |
| 90:10 | 93 |
| 80:20 | 103 |
| 70:30 | Not Reported |
| 50:50 | > 110 |
| 30:70 | Not Reported |
| 0:100 (PMestOx homopolymer) | 24 |
Data extracted from a study on analogous methyl ester-containing poly(2-oxazoline)s.[1]
Logical Relationship for Tuning Thermoresponsive Properties
The relationship between copolymer composition and the resulting cloud point temperature is a key aspect of designing smart polymers for specific applications.
Caption: Relationship between copolymer composition and cloud point temperature.
Conclusion
This compound represents a promising monomer for the development of advanced functional polymers with tunable thermoresponsive properties. By employing controlled polymerization techniques like CROP, it is possible to synthesize well-defined polymers and copolymers. The ability to precisely control the cloud point temperature through copolymerization with more hydrophilic or hydrophobic monomers opens up a wide range of applications in drug delivery, tissue engineering, and other areas of materials science and biomedicine. Further research into the polymerization kinetics and solution properties of polymers derived from this compound will be crucial for unlocking its full potential.
References
Catalytic Routes for the Synthesis of Methyl 2-Methyloxazole-5-acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the catalytic synthesis of Methyl 2-Methyloxazole-5-acetate, a key intermediate in pharmaceutical and agrochemical research. Two primary catalytic methodologies are presented: a plausible Cobalt-catalyzed [3+2] cycloaddition and a well-established Van Leusen-type reaction. These methods offer efficient and modular approaches to this valuable heterocyclic compound. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow diagrams generated using Graphviz to illustrate the synthetic pathways.
Introduction
This compound is a disubstituted oxazole derivative of significant interest in medicinal chemistry and drug development. The oxazole scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. The development of efficient and selective catalytic methods for the synthesis of functionalized oxazoles is therefore a critical area of research. This document outlines two promising catalytic strategies for the preparation of this compound, providing researchers with the necessary information to replicate and adapt these methods for their specific needs.
Catalytic Methodologies
Two principal catalytic routes have been identified as highly applicable for the synthesis of this compound:
-
Cobalt-Catalyzed [3+2] Cycloaddition: This modern approach involves the reaction of an N-acyl amide and an alkyne, offering a convergent and atom-economical route to the oxazole ring.
-
Van Leusen-Type Reaction: A classic and robust method for oxazole synthesis, this reaction typically involves the condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative.
The following sections provide a detailed comparison of these methods, experimental protocols, and visual representations of the synthetic workflows.
Data Presentation
| Parameter | Cobalt-Catalyzed [3+2] Cycloaddition | Van Leusen-Type Reaction |
| Catalyst | Co(III) complex | Base (e.g., K₂CO₃) |
| Key Reactants | N-Pivaloyloxyacetamide, Methyl propiolate | Methyl glyoxylate, 1-(p-tolylsulfonyl)ethyl isocyanide |
| Reaction Type | [3+2] Cycloaddition | Condensation/Cyclization/Elimination |
| Typical Solvents | Dichloroethane (DCE) | Methanol, Tetrahydrofuran (THF) |
| Typical Temperatures | 80-120 °C | Room Temperature to Reflux |
| Reported Yields | Moderate to High (General) | Good to Excellent (Analogous Reactions) |
| Advantages | High atom economy, convergent synthesis | Mild reaction conditions, well-established |
| Disadvantages | Requires synthesis of specific precursors | May require modified isocyanide for 2-substitution |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Synthesis of this compound
This protocol is based on general procedures for cobalt-catalyzed oxazole synthesis. Optimization may be required for these specific substrates.
Materials:
-
N-Pivaloyloxyacetamide
-
Methyl propiolate
-
[Co(Cp*)I₂(CO)] or other suitable Co(III) catalyst
-
Silver nitrate (AgNO₃)
-
Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the Co(III) catalyst (e.g., 5 mol%) and silver nitrate (1.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous dichloroethane (DCE) to dissolve the catalyst.
-
Add N-Pivaloyloxyacetamide (1.0 equiv) to the reaction mixture.
-
Add methyl propiolate (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Van Leusen-Type Synthesis of this compound
This protocol is adapted from established Van Leusen oxazole syntheses and utilizes a modified isocyanide to achieve the 2-methyl substitution.
Materials:
-
Methyl glyoxylate
-
1-(p-tolylsulfonyl)ethyl isocyanide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol.
-
Add anhydrous potassium carbonate (2.0 equiv) to the methanol and stir to form a suspension.
-
Add 1-(p-tolylsulfonyl)ethyl isocyanide (1.0 equiv) to the suspension.
-
Add methyl glyoxylate (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Visualized Workflows
Caption: Workflow for Cobalt-Catalyzed Synthesis.
Caption: Workflow for Van Leusen-Type Synthesis.
Conclusion
The catalytic methods presented provide robust and adaptable strategies for the synthesis of this compound. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The Cobalt-catalyzed approach represents a more modern, convergent route, while the Van Leusen-type reaction is a well-established and reliable alternative. Both protocols offer a solid foundation for researchers to produce this important heterocyclic building block for further investigation and application in drug discovery and development.
Application Notes and Protocols for High-Throughput Screening of Methyl 2-Methyloxazole-5-acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Methyl 2-Methyloxazole-5-acetate derivatives as potential anticancer agents. This class of compounds has been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, tubulin is a well-validated target for cancer chemotherapy.[2][3][4] this compound derivatives represent a novel class of small molecules that have demonstrated significant potential as antitubulin agents.[1] These compounds bind to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules.[1][5] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[1][3][5]
High-throughput screening (HTS) assays are essential for the rapid evaluation of large compound libraries to identify promising lead candidates for drug development.[6] This document outlines detailed protocols for primary and secondary HTS assays to assess the efficacy of this compound derivatives.
Data Presentation: Summary of Quantitative Data
The following tables summarize the in vitro activity of key 2-Methyl-4,5-disubstituted oxazole derivatives, which are structurally related to this compound. This data is extracted from studies on cis-constrained combretastatin A-4 (CA-4) analogues.[1]
Table 1: Antiproliferative Activity of 2-Methyloxazole Derivatives against Various Cancer Cell Lines (IC50, nM) [1]
| Compound | HeLa (Cervical) | HT-29 (Colon) | A549 (Lung) | MCF-7 (Breast) | Jurkat (T-cell leukemia) |
| 4a | 0.5 | 73.2 | 5.5 | 6.8 | 1.2 |
| 4d | 1.2 | 1.5 | 0.9 | 2.1 | 0.8 |
| 4g | 0.35 | 4.6 | 1.1 | 2.5 | 0.9 |
| 4i | 0.5 | 20.2 | 1.8 | 3.1 | 1.0 |
| 5a | 315 | 46,000 | 22 | 29 | 4.8 |
| 5f | 150 | >100,000 | 75 | 88 | 25 |
| CA-4 | 1.1 | 1.3 | 0.8 | 1.5 | 0.7 |
Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding [1]
| Compound | Tubulin Polymerization IC50 (µM) | Inhibition of [3H]Colchicine Binding (%) at 5 µM |
| 4d | 0.66 | 86 |
| 4i | 0.56 | 82 |
| 5a | >10 | 54 |
| 5f | >10 | Not Determined |
| CA-4 | 1.3 | 99 |
Experimental Protocols
Primary High-Throughput Screening: Biochemical Tubulin Polymerization Assay
This assay is designed for the initial screening of a large library of this compound derivatives to identify compounds that inhibit tubulin polymerization. A fluorescence-based assay is recommended for its sensitivity and compatibility with HTS formats.[7][8]
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.[8] Inhibitors of polymerization will prevent or reduce this fluorescence increase.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control: Colchicine or Combretastatin A-4 (CA-4)
-
Negative control: DMSO
-
384-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare a 10X stock of GTP (10 mM) in General Tubulin Buffer.
-
Prepare a working solution of DAPI (100 µM) in General Tubulin Buffer.
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of test compound, positive control, or negative control (DMSO) to the appropriate wells.
-
Prepare the tubulin polymerization mix on ice: For each well, mix 25 µL of 4 mg/mL tubulin, 2.5 µL of 10X GTP, 5 µL of glycerol, and 16.5 µL of General Tubulin Buffer containing 10 µM DAPI.
-
Dispense 49 µL of the tubulin polymerization mix into each well of the assay plate.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of tubulin polymerization (Vmax) for each well.
-
Normalize the data to the positive (0% polymerization) and negative (100% polymerization) controls.
-
Compounds that inhibit polymerization by ≥50% at a single concentration (e.g., 10 µM) are considered "hits" and are selected for secondary screening.
-
Secondary High-Throughput Screening: Cell-Based Assays
Hits identified from the primary screen should be further evaluated in cell-based assays to confirm their activity in a more physiologically relevant context and to elucidate their mechanism of action.
Principle: This assay determines the cytotoxic and cytostatic effects of the compounds on cancer cells. The MTT assay measures metabolic activity, while the CellTiter-Glo® assay measures ATP levels, both of which are indicative of cell viability.
Protocol (MTT Assay):
-
Seed cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value for each compound.
Principle: This assay quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compounds. Tubulin polymerization inhibitors are expected to cause an accumulation of cells in the G2/M phase.[5][9]
Protocol:
-
Seed cells in 96-well, black, clear-bottom imaging plates.
-
Treat cells with test compounds at their IC50 concentrations for 24 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the DNA with Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to determine the DNA content per cell based on the integrated fluorescence intensity of the Hoechst stain.
-
Quantify the percentage of cells in the G2/M phase.
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] An increase in caspase activity is indicative of apoptosis induction.
Protocol:
-
Seed cells in 96-well white-walled plates.
-
Treat cells with test compounds for 24-48 hours.
-
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate reader.
-
Normalize the results to untreated control cells.
Visualizations
Signaling Pathway of this compound Derivatives
Caption: Mechanism of action for this compound derivatives.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for antitubulin agents.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on anti-tubulin agents for the treatment of lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Methyloxazole-5-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-Methyloxazole-5-acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most probable and versatile method for the synthesis of this compound is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the target molecule, the likely starting materials are Methyl 3-formylpropanoate and a 2-isocyano-2-tosylpropane derivative.
Q2: What are the key reagents and typical conditions for this synthesis?
A2: The key reagents are an appropriate aldehyde (e.g., Methyl 3-formylpropanoate), tosylmethyl isocyanide (TosMIC), and a base, most commonly potassium carbonate (K₂CO₃). The reaction is typically carried out in an alcoholic solvent, such as methanol, and may require heating.
Q3: I am observing a low yield of the desired product. What are the potential causes?
A3: Low yields can be attributed to several factors including incomplete reaction, degradation of starting materials or product, and the formation of side products. Common issues include suboptimal reaction temperature, insufficient reaction time, or the use of wet reagents or solvents. See the Troubleshooting Guide below for more detailed solutions.
Q4: Are there any known side reactions I should be aware of?
A4: Yes, several side reactions can occur. The most significant is the base-catalyzed hydrolysis of the methyl ester group in the starting material or product, especially if water is present in the reaction mixture. Other potential side reactions include the formation of byproducts from the decomposition of TosMIC, such as N-(tosylmethyl)formamide, and the formation of other heterocyclic systems if impurities are present.
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Common solvent systems include mixtures of hexanes and ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Van Leusen reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive TosMIC reagent. | 1. Use freshly prepared or commercially sourced high-purity TosMIC. Store it under anhydrous conditions. |
| 2. Suboptimal reaction temperature. | 2. Optimize the reaction temperature. While some Van Leusen reactions proceed at room temperature, others require heating. Monitor the reaction progress by TLC to determine the optimal temperature. | |
| 3. Insufficient reaction time. | 3. Extend the reaction time and monitor by TLC until the starting material is consumed. | |
| 4. Ineffective base. | 4. Ensure the base (e.g., K₂CO₃) is finely powdered and dry. Consider using a stronger base like potassium tert-butoxide if the reaction is sluggish, but be mindful of increased side reactions. | |
| 5. Presence of water in reagents or solvent. | 5. Use anhydrous solvents and dry all glassware thoroughly. Water can lead to hydrolysis of the ester and decomposition of intermediates. | |
| Presence of a Significant Amount of Carboxylic Acid Byproduct | 1. Base-catalyzed hydrolysis of the methyl ester. | 1. Strictly use anhydrous conditions. Dry methanol and potassium carbonate before use. |
| 2. Workup conditions are too harsh. | 2. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture carefully. | |
| Formation of Multiple Unidentified Byproducts | 1. Decomposition of TosMIC. | 1. Add the base portion-wise to the reaction mixture to control the concentration of the reactive TosMIC anion. Avoid excessively high reaction temperatures. |
| 2. Impurities in the starting aldehyde. | 2. Purify the Methyl 3-formylpropanoate, for example by distillation, before use. | |
| 3. Competing reaction pathways. | 3. Optimize the stoichiometry of the reactants. An excess of either the aldehyde or TosMIC can sometimes lead to side products. | |
| Difficulty in Purifying the Product | 1. Co-elution of product with byproducts. | 1. Optimize the column chromatography conditions. Try different solvent systems (e.g., gradients of hexane/ethyl acetate, or dichloromethane/methanol). |
| 2. Thermal instability of the product. | 2. If distillation is used for purification, perform it under high vacuum and at the lowest possible temperature to prevent decomposition. |
Experimental Protocols
Plausible Synthesis of this compound via Van Leusen Reaction
This protocol is a generalized procedure based on known Van Leusen oxazole syntheses. Optimization may be required.
Materials:
-
Methyl 3-formylpropanoate
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Methanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Methyl 3-formylpropanoate (1.0 eq) and p-Toluenesulfonylmethyl isocyanide (1.1 eq).
-
Add anhydrous methanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add finely powdered anhydrous potassium carbonate (2.0-2.5 eq) to the solution.
-
Heat the reaction mixture to reflux (around 65 °C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with ethyl acetate.
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Concentrate the filtrate under reduced pressure to remove the methanol and ethyl acetate.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Van Leusen Oxazole Synthesis Pathway and Potential Side Reactions
Caption: Van Leusen synthesis and potential side reactions.
Optimization of reaction conditions for Methyl 2-Methyloxazole-5-acetate formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-Methyloxazole-5-acetate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and direct route is a variation of the Robinson-Gabriel synthesis. This involves the cyclodehydration of a 2-acylamino-ketone precursor, specifically methyl 4-acetamido-3-oxopentanoate. This precursor contains the necessary carbon and nitrogen framework which, upon treatment with a dehydrating agent, forms the desired oxazole ring.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting material is methyl 4-acetamido-3-oxopentanoate. This can be synthesized from commercially available precursors such as methyl acetoacetate.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: The critical parameters include reaction temperature, the choice and concentration of the dehydrating agent, and reaction time. Overheating can lead to decomposition and the formation of side products, while an insufficient amount of dehydrating agent or a short reaction time may result in incomplete conversion.
Q4: What are some common side products, and how can they be minimized?
A4: Common side products can include unreacted starting material, partially dehydrated intermediates, and polymeric tars. Minimizing these byproducts can be achieved by carefully controlling the reaction temperature, using an appropriate excess of the dehydrating agent, and ensuring a moisture-free environment.
Q5: What is a suitable method for purifying the final product?
A5: Purification is typically achieved through column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. Distillation under reduced pressure can also be employed for further purification if the product is a liquid at room temperature.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective dehydrating agent. 4. Presence of moisture in the reaction. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Lower the reaction temperature and ensure even heating. 3. Use a fresh, anhydrous dehydrating agent. Consider a stronger dehydrating agent (e.g., phosphorus pentoxide, triflic anhydride). 4. Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high. 2. Concentrated acid is causing charring. | 1. Reduce the reaction temperature and use a heating mantle with a stirrer for uniform heating. 2. Add the dehydrating agent slowly and in portions to control the exotherm. Consider using a milder dehydrating agent. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of dehydrating agent. | 1. Increase the reaction time and monitor by TLC until the starting material spot disappears. 2. Increase the molar ratio of the dehydrating agent to the starting material. |
| Difficulties in Product Isolation/Purification | 1. Product is co-eluting with impurities during chromatography. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. 2. Consider using neutral or deactivated silica gel. Alternatively, purification by distillation under reduced pressure might be a better option. |
III. Experimental Protocol: Robinson-Gabriel Synthesis of this compound
This protocol is a representative procedure based on the principles of the Robinson-Gabriel synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Step 1: Synthesis of Methyl 4-acetamido-3-oxopentanoate (Precursor)
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To a solution of methyl 3-amino-4-oxopentanoate (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents) at 0 °C.
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Slowly add acetyl chloride (1.1 equivalents) to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-acetamido-3-oxopentanoate. This precursor can be purified by column chromatography or used directly in the next step.
Step 2: Cyclodehydration to form this compound
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude methyl 4-acetamido-3-oxopentanoate (1 equivalent) in an anhydrous solvent such as toluene or dioxane.
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Add a dehydrating agent. Common choices include phosphorus oxychloride (POCl₃, 1.5 equivalents) or concentrated sulfuric acid (catalytic to stoichiometric amounts). The addition should be done carefully at a controlled temperature (e.g., 0 °C to room temperature).
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Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the chosen solvent and dehydrating agent.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
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After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
Purification challenges of Methyl 2-Methyloxazole-5-acetate
Welcome to the technical support center for Methyl 2-Methyloxazole-5-acetate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
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Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.
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Product Degradation: The compound may be unstable on silica gel over extended periods.
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Co-elution with Impurities: A similarly polar impurity may be co-eluting with the product.
Solutions:
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TLC Optimization: Before performing column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the product. A common starting point for oxazole derivatives is a mixture of n-Hexane and Ethyl Acetate.[1][2]
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Use of a Different Stationary Phase: If silica gel is causing degradation, consider using a less acidic stationary phase like alumina.
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Gradient Elution: Employ a gradient elution to achieve better separation between the product and closely eluting impurities.
Issue 2: Presence of Starting Materials in the Final Product
Possible Cause:
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Incomplete reaction or inefficient removal of unreacted starting materials during workup and purification.
Solutions:
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Reaction Monitoring: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS.
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Aqueous Wash: Perform an appropriate aqueous wash during the workup to remove water-soluble starting materials.
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Chromatography Optimization: Adjust the solvent system in your column chromatography to improve the separation of your product from the starting materials.
Issue 3: Product Oiling Out During Recrystallization
Possible Causes:
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Inappropriate Solvent: The chosen recrystallization solvent may be too good a solvent for the compound, or the compound may be melting at the boiling point of the solvent.
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Presence of Impurities: Impurities can lower the melting point of the compound and interfere with crystal lattice formation.
Solutions:
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Solvent Screening: Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature and highly soluble at an elevated temperature.
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Use of a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Heat to redissolve and then allow to cool slowly.
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Pre-purification: If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.
Issue 4: Product Discoloration
Possible Causes:
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Trace Impurities: Highly colored minor impurities may be present.
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Degradation: The compound may be sensitive to light, air, or temperature, leading to decomposition and discoloration.
Solutions:
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Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
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Purge with Inert Gas: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Storage Conditions: Store the purified product in a cool, dark place, and under an inert atmosphere if necessary.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common and effective method for purifying this compound and similar oxazole derivatives is flash column chromatography using silica gel.[1][2] Recrystallization can be used as a subsequent step to achieve higher purity.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route. For instance, syntheses of related esters have reported side products like methyl 2-(2-acetylphenyl)-2-phenylacetate.[3]
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the presence and molecular weight of impurities.
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High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
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Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.
Q4: My compound appears to be an oil, but the literature reports it as a solid. What should I do?
A4: If your product is an oil when it is expected to be a solid, it likely contains impurities that are depressing its melting point. Further purification by column chromatography or bulb-to-bulb distillation may be necessary to obtain a solid product.[3]
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| No separation | Incorrect solvent system | Test various solvent systems using TLC to find an optimal mobile phase. |
| Streaking on TLC/Column | Compound is too polar or acidic/basic | Add a small amount of acetic acid or triethylamine to the eluent. |
| Product is not eluting | Eluent is not polar enough | Gradually increase the polarity of the eluent. |
| Cracking of silica gel | Improper packing of the column | Ensure the silica gel is packed uniformly without any air bubbles. |
Table 2: Recommended Solvents for Purification
| Purification Method | Solvent/Solvent System | Notes |
| Column Chromatography | n-Hexane/Ethyl Acetate | A common eluent for oxazole derivatives. The ratio should be optimized based on TLC.[1][2] |
| Recrystallization | Ethanol/Water | Start by dissolving the compound in a minimal amount of hot ethanol and then add water dropwise until cloudy. |
| Recrystallization | Dichloromethane/Hexane | Dissolve the compound in dichloromethane and add hexane as the anti-solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.
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Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent as needed to move the product down the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
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Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent to dissolve it completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Decomposition Pathways of Methyl 2-Methyloxazole-5-acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-Methyloxazole-5-acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly in the context of stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound under forced degradation conditions?
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Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis will yield 2-(2-methyloxazol-5-yl)acetic acid and methanol. Base-catalyzed hydrolysis (saponification) will result in the formation of the corresponding carboxylate salt and methanol. The oxazole ring itself is generally more stable to hydrolysis but can undergo ring-opening under harsh acidic or basic conditions.[1]
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Oxidative Degradation: The oxazole ring can be susceptible to oxidative cleavage.[2] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of various ring-opened products. The methylene bridge is also a potential site for oxidation.
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Photolytic Degradation: Oxazole-containing compounds can undergo photochemical transformations upon exposure to UV or visible light.[3] This may involve ring cleavage or other rearrangements, leading to a variety of degradation products.
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Thermal Degradation: At elevated temperatures, methyl esters can undergo pyrolysis.[4][5][6] For this compound, this could involve the elimination of methanol to form a ketene intermediate, or radical fragmentation leading to a complex mixture of smaller molecules.[4][5][6]
Q2: I am not observing any degradation of this compound in my forced degradation studies. What should I do?
A2: If you are not observing any degradation, it is possible that the stress conditions are not stringent enough. Here are a few troubleshooting steps:
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Increase the severity of the conditions:
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Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature, or extend the exposure time.
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Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% hydrogen peroxide), increase the temperature, or extend the exposure time.
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Thermal: Increase the temperature in increments (e.g., 10°C at a time).
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Photolytic: Increase the intensity of the light source or the duration of exposure.
-
-
Change the solvent or matrix: The solubility and stability of your compound can be highly dependent on the solvent system. Consider performing the degradation in a different solvent or a mixture of solvents.
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Confirm the purity of your starting material: It is possible that your starting material is exceptionally stable. Ensure you have a pure sample and that your analytical method is sensitive enough to detect small amounts of degradation.
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Re-evaluate your analytical method: Your analytical method may not be able to separate or detect the degradation products. Ensure your method is "stability-indicating" by verifying that it can resolve the parent compound from any potential degradants.
Q3: My analytical results show a poor mass balance after forced degradation. What could be the cause?
A3: Poor mass balance is a common issue in forced degradation studies and can be attributed to several factors:
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Formation of non-chromophoric or volatile degradation products: Some degradation products may not have a UV chromophore, making them undetectable by standard HPLC-UV methods. Volatile degradants may be lost during sample preparation or analysis.
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Co-elution of degradation products: A degradation product may be co-eluting with the parent peak or other peaks, leading to inaccurate quantification.
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Inadequate extraction of degradation products: If your sample preparation involves an extraction step, some degradation products may not be efficiently extracted, leading to their underestimation.
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Precipitation of degradation products: Some degradants may be poorly soluble in the analytical mobile phase and precipitate out of the solution.
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Differences in detector response: The detector response for the degradation products may be significantly different from that of the parent compound. It is important to determine the relative response factors for accurate quantification.
To troubleshoot this, consider using a universal detector like a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD) in parallel with your UV detector. Also, carefully inspect your chromatograms for any small or broad peaks that might be overlooked.
Troubleshooting Guides
Troubleshooting HPLC Analysis for Stability Studies
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection.[7] |
| Ghost Peaks | - Contaminated mobile phase or glassware- Carryover from previous injections | - Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[8] |
| Poor Resolution Between Parent and Degradant Peaks | - Sub-optimal mobile phase composition- Inappropriate column chemistry | - Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration).- Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound. The specific conditions may need to be optimized for your particular experimental setup and analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at room temperature for 2 hours.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
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Expose a solid sample of this compound to a dry heat of 80°C for 48 hours.
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At specified time points, dissolve a portion of the solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol) and a solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples at appropriate time intervals.
-
3. Analytical Method:
-
A stability-indicating HPLC method should be used to analyze the stressed samples. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate for MS compatibility).
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Detection can be performed using a photodiode array (PDA) detector to obtain UV spectra of the parent compound and degradation products, and a mass spectrometer (MS) for identification.[9][10][11]
Table 1: Representative Quantitative Data from a Forced Degradation Study
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 N HCl | 24 hours at 60°C | 15.2% | 2 |
| 0.1 N NaOH | 2 hours at RT | 25.8% | 1 |
| 3% H₂O₂ | 24 hours at RT | 8.5% | 3 |
| Thermal | 48 hours at 80°C | 5.1% | 1 |
| Photolytic | 1.2 million lux hours | 12.7% | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
Potential Decomposition Pathways of this compound
Caption: Potential decomposition pathways for this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. hplc.eu [hplc.eu]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-Methyloxazole-5-acetate
Welcome to the technical support center for the synthesis of Methyl 2-Methyloxazole-5-acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While various methods exist for oxazole synthesis, a common and adaptable approach for this specific molecule is a variation of the Robinson-Gabriel synthesis. This typically involves the cyclization of an α-acylamino ketone. An alternative powerful method is the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).
Q2: What are the key starting materials for the Robinson-Gabriel-type synthesis of this compound?
A2: A plausible route involves the reaction of a derivative of methyl acetoacetate, such as methyl 4-chloroacetoacetate, with acetamide. The acetamide provides the nitrogen and the 2-methyl group of the oxazole ring.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is often carried out at elevated temperatures, typically in a high-boiling solvent or neat. The use of a dehydrating agent or acid catalyst can facilitate the cyclization step.
Q4: How is the final product typically purified?
A4: Purification is commonly achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to obtain the pure this compound.
Troubleshooting Guide
This troubleshooting guide addresses specific issues that may be encountered during the synthesis of this compound via a Robinson-Gabriel-type pathway.
Problem 1: Low or No Product Yield
Q: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?
A: Low or no yield can stem from several factors, from reagent quality to reaction conditions. Below is a breakdown of potential issues and their remedies.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Poor Quality Reagents | Ensure all starting materials, especially the α-halo-β-ketoester and the amide, are pure and dry. Moisture can inhibit the reaction. |
| Incomplete Reaction | The reaction may require longer heating or a higher temperature for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Temperature | If the temperature is too low, the reaction rate will be slow. If it's too high, decomposition of starting materials or product may occur. Optimize the temperature in small increments. |
| Inefficient Cyclization | The cyclization step is critical. The addition of a mild acid catalyst or a dehydrating agent like phosphorus pentoxide or sulfuric acid can promote ring closure.[1] |
| Side Reactions | The formation of byproducts can consume starting materials. See the "Common Side Reactions" section below for more details. |
Problem 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with impurities, even after initial purification. How can I improve the purity?
A: Impurities can arise from unreacted starting materials, side products, or decomposition.
Purification Troubleshooting:
| Issue | Suggested Solution |
| Unreacted Starting Materials | If TLC or NMR indicates the presence of starting materials, consider adjusting the stoichiometry of the reactants or increasing the reaction time. For purification, a carefully optimized column chromatography gradient should separate the product from the starting materials. |
| Presence of Side Products | The formation of isomeric oxazoles or other byproducts can be problematic. A change in the reaction solvent or temperature might favor the desired product. For purification, techniques like fractional distillation under high vacuum or preparative HPLC may be necessary. |
| Product Decomposition | The oxazole ring can be sensitive to strong acids or bases, and prolonged heating can cause decomposition. Ensure the workup procedure is neutral or mildly basic and minimize exposure to high temperatures during purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the Robinson-Gabriel synthesis methodology.
Reaction Scheme:
-
Reactants: Methyl 4-chloroacetoacetate and Acetamide
-
Product: this compound
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 4-chloroacetoacetate (1.0 eq) and acetamide (2.0-3.0 eq).
-
Heat the mixture to 120-140°C with vigorous stirring. The reaction can be monitored by TLC.
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After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Dissolve the crude mixture in a suitable organic solvent like ethyl acetate and wash with water and brine to remove excess acetamide and any inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 40-60% |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 2-4 hours |
| Molar Ratio (Amide:Ester) | 2:1 to 3:1 |
| Column Chromatography Eluent | Hexane/Ethyl Acetate (e.g., 9:1 to 7:3) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
References
Technical Support Center: By-product Analysis in Methyl 2-Methyloxazole-5-acetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Methyl 2-Methyloxazole-5-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential by-products in the synthesis of this compound?
A1: While the by-product profile can vary based on the specific synthetic route, common impurities may include unreacted starting materials, such as methyl 4-chloroacetoacetate and acetamide (in a Hantzsch-type synthesis), as well as side-products from competing reactions. These can include dimers or self-condensation products of the starting materials, and hydrolysis of the ester functionality to the corresponding carboxylic acid.
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common cause. Sub-optimal stoichiometry of reactants can also lead to the formation of by-products, consuming the starting materials. Additionally, degradation of the product or starting materials under the reaction conditions can lower the yield. It is also crucial to ensure the purity of the starting materials, as impurities can interfere with the reaction.
Q3: I am observing an unexpected spot on my TLC analysis. How can I identify this unknown by-product?
A3: The first step is to isolate the by-product. This can often be achieved through column chromatography.[1][2] Once isolated, a combination of analytical techniques can be used for structural elucidation. High-resolution mass spectrometry (HRMS) will provide the exact mass and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will give information about the connectivity of atoms. Other techniques like Fourier-Transform Infrared (FTIR) spectroscopy can help identify functional groups.
Q4: How can I minimize the formation of by-products during the reaction?
A4: Optimization of reaction conditions is key to minimizing by-product formation. This includes:
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Temperature control: Running the reaction at the optimal temperature can favor the desired reaction pathway.
-
Stoichiometry: Precise control of the reactant ratios can prevent side reactions resulting from an excess of one reactant.
-
Reaction time: Monitoring the reaction progress (e.g., by TLC or GC) can help determine the optimal time to quench the reaction, preventing the formation of degradation products.
-
Purity of reagents and solvents: Using high-purity starting materials and dry solvents can prevent unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Multiple spots on TLC, close to the product spot | Isomeric by-products or structurally similar impurities. | Optimize the mobile phase for better separation on TLC. For purification, consider using a high-performance liquid chromatography (HPLC) system or a longer chromatography column with a shallower solvent gradient. |
| Product decomposes on the chromatography column | The product is sensitive to the stationary phase (e.g., silica gel). | Try using a different stationary phase, such as alumina or a reverse-phase C18 silica. Alternatively, consider purification by distillation or recrystallization if applicable. |
| Presence of a water-soluble by-product | Hydrolysis of the ester group to a carboxylic acid or other polar by-products. | During work-up, perform a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | Ensure all reagents meet the required purity specifications. Use freshly distilled solvents and maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture. |
By-product Formation under Various Conditions (Hypothetical Data)
| Condition | This compound Yield (%) | By-product A (%) (e.g., Starting Material) | By-product B (%) (e.g., Dimer) | By-product C (%) (e.g., Hydrolyzed Acid) |
| Baseline (100°C, 2h) | 75 | 10 | 8 | 7 |
| Increased Temp. (120°C, 2h) | 70 | 5 | 15 | 10 |
| Increased Time (100°C, 4h) | 65 | 2 | 10 | 23 |
| Excess Acetamide | 80 | 15 (acetamide) | 3 | 2 |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 pre-coated plates.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the components of the mixture. An example program could be: start at 50°C, ramp to 250°C at 10°C/min.
-
MS Analysis: As components elute from the GC column, they are ionized (e.g., by electron impact) and their mass-to-charge ratio is analyzed.
-
Data Interpretation: Compare the obtained mass spectra with a library (e.g., NIST) to identify known compounds or analyze the fragmentation patterns to elucidate the structure of unknown by-products.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).[1]
-
Sample Loading: Concentrate the crude reaction product and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Start eluting the column with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1][2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]
Visualizations
Caption: Plausible reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Experimental workflow for by-product analysis and identification.
References
How to increase the purity of Methyl 2-Methyloxazole-5-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-Methyloxazole-5-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side-products from the cyclization reaction, and subsequent esterification. Based on a plausible Robinson-Gabriel synthesis approach followed by esterification, potential impurities include:
-
N-acetylglycine methyl ester: The starting material for the oxazole ring formation.
-
2-Methyloxazole-5-acetic acid: The carboxylic acid precursor to the final ester. Incomplete esterification will result in its presence.
-
By-products from cyclodehydration: Depending on the specific dehydrating agent used, various side-products can form. For example, using strong acids might lead to degradation of the starting materials or the product.[1][2]
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Hydrolysis product: The ester can hydrolyze back to 2-Methyloxazole-5-acetic acid and methanol if exposed to acidic or basic conditions in the presence of water.[3]
Q2: My final product has a low melting point and appears oily. What could be the issue?
A2: An oily product or a depressed melting point is a strong indicator of impurities. The presence of unreacted starting materials or solvent residues can lead to this observation. We recommend further purification by column chromatography or recrystallization.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a cool, dry place, away from strong acids and bases. For long-term storage, refrigeration is recommended.
Q4: Can I use a different alcohol for the esterification of 2-Methyloxazole-5-acetic acid?
A4: Yes, other alcohols can be used to synthesize different esters of 2-Methyloxazole-5-acetic acid. The reaction conditions for the Fischer esterification would be similar, typically involving an acid catalyst and refluxing the carboxylic acid in an excess of the desired alcohol.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound after Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Cyclization: The Robinson-Gabriel synthesis of the oxazole ring may not have gone to completion. | Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Reaction times and temperatures should be optimized. Common dehydrating agents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1][6] |
| Side Reactions: The starting materials or the product may have degraded under the reaction conditions. | Consider using milder cyclodehydrating agents. For instance, the use of triphenylphosphine and iodine has been reported for similar cyclizations under milder conditions.[1] |
| Incomplete Esterification: The conversion of 2-Methyloxazole-5-acetic acid to its methyl ester is an equilibrium reaction. | Use a large excess of methanol and a suitable acid catalyst (e.g., sulfuric acid, TsOH). Removing water as it is formed, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[5][7] |
| Product Loss During Work-up: The product may be lost during aqueous extraction steps if the pH is not controlled. | Ensure the aqueous layer is neutral or slightly acidic before extracting with an organic solvent to prevent hydrolysis of the ester. |
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
| Potential Cause | Suggested Solution |
| Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | Purify the crude product by flash column chromatography before attempting recrystallization. |
| Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization. | A common solvent system for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] Start by dissolving the compound in a minimum amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly. |
| Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals. | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. |
Problem 3: Presence of 2-Methyloxazole-5-acetic acid in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Esterification: The esterification reaction did not go to completion. | Increase the reaction time, use a larger excess of methanol, or ensure the acid catalyst is active.[5] |
| Hydrolysis During Work-up or Purification: The ester has hydrolyzed back to the carboxylic acid. | Avoid strongly acidic or basic conditions during the work-up. If performing an aqueous wash, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash. Ensure the pH does not become too high, as this can also catalyze hydrolysis. |
| Hydrolysis During Storage: The product has degraded over time due to exposure to moisture and acidic or basic contaminants. | Store the purified product in a tightly sealed container in a cool, dry place. |
Experimental Protocols
Key Experiment: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass column
-
Pressurized air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase, such as 9:1 hexanes:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the product.[9] The optimal eluent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes hypothetical purity data for this compound after different purification methods. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (by 1H NMR) | Final Purity (by 1H NMR) | Typical Recovery |
| Single Recrystallization | 85% | 95% | 70-80% |
| Flash Column Chromatography | 85% | >98% | 85-95% |
| Recrystallization post-Chromatography | >98% | >99.5% | >90% |
Visualizations
Troubleshooting Logic for Low Purity
Caption: Troubleshooting workflow for addressing low purity of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. This compound | 1276083-60-3 [sigmaaldrich.com]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. rsc.org [rsc.org]
Common pitfalls in the handling of oxazole intermediates
Welcome to the technical support center for the handling of oxazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, functionalization, and purification of these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with oxazole intermediates?
A1: Oxazole intermediates can be sensitive to several conditions. The oxazole ring is susceptible to cleavage under strong acidic conditions.[1][2][3] Additionally, oxidizing agents can also lead to ring opening.[1] Some substituted oxazoles may also be volatile, leading to loss of material during workup and purification.
Q2: Why is functionalization at the C2 position of the oxazole ring so challenging?
A2: The proton at the C2 position of the oxazole ring is the most acidic, making it the primary site for deprotonation by strong bases like organolithium reagents. However, the resulting 2-lithiooxazole is often unstable and can exist in equilibrium with a ring-opened isocyanoenolate intermediate.[1][2] This equilibrium can lead to a mixture of products upon reaction with electrophiles, significantly complicating the synthesis of C2-substituted oxazoles.
Q3: Are there reliable methods to functionalize the C4 and C5 positions of the oxazole ring?
A3: Yes, functionalization at the C4 and C5 positions is generally more straightforward than at the C2 position. Electrophilic aromatic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups.[2] Metalation at the C4 and C5 positions can also be achieved, often after protecting the more reactive C2 position.
Q4: What are the key challenges in purifying oxazole intermediates?
A4: Purification of oxazole intermediates can be hampered by several factors. The formation of by-products, particularly from the ring-opening of C2-lithiated species, can lead to complex reaction mixtures. Some oxazole derivatives are polar and may have poor solubility in common organic solvents, making extraction and chromatography challenging. Furthermore, the volatility of some smaller oxazole molecules can lead to significant product loss during solvent removal under reduced pressure. The use of stoichiometric reagents in some synthetic routes can also generate by-products that are difficult to remove.[4]
Troubleshooting Guides
Problem 1: Low or No Yield in C2-Alkylation of an Unprotected Oxazole
Symptoms:
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Complex mixture of products observed by TLC or LC-MS.
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Isolation of a significant amount of ring-opened by-products (e.g., isonitriles).
-
Low yield of the desired C2-alkylated oxazole.
Root Cause Analysis: This issue is most likely due to the instability of the 2-lithiooxazole intermediate, which leads to the formation of the isocyanoenolate and subsequent undesired side reactions with your electrophile.
Solutions:
-
Protect the C2 Position: The most robust solution is to protect the C2 position prior to attempting functionalization at other sites or to control the reactivity at C2. A triisopropylsilyl (TIPS) group is a commonly used and effective protecting group for this purpose.
-
Use Milder Bases or Different Metalating Agents: In some cases, using a less reactive organometallic base or a different metalating agent (e.g., a Grignard reagent) might offer better selectivity for the desired reaction over ring opening, although this is often substrate-dependent.
-
Transmetalation to a More Stable Organometallic Species: After initial lithiation, transmetalation to a more stable organometallic species, such as an organozinc reagent, can "lock" the ring-closed form and allow for subsequent cross-coupling reactions (e.g., Negishi coupling) in good yield.
Problem 2: Difficulty in Removing the TIPS Protecting Group from a C2-Silylated Oxazole
Symptoms:
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Incomplete deprotection observed by NMR or LC-MS after treatment with acid.
-
Degradation of the oxazole core during deprotection.
Root Cause Analysis: The stability of the TIPS group can vary depending on the substituents on the oxazole ring. The deprotection conditions might be too mild, or conversely, too harsh, leading to decomposition of the target molecule.
Solutions:
-
Optimize Acidic Conditions: Mild acidic conditions are typically used for TIPS deprotection. If standard conditions are ineffective, a slightly stronger acid or longer reaction time may be necessary. However, careful monitoring is crucial to avoid ring degradation. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous hydrochloric acid (HCl) in a protic solvent.
-
Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) in a suitable solvent like THF is a common alternative for removing silyl protecting groups. This method is often milder than acidic conditions and can be effective when acid-sensitivity is an issue.
Quantitative Data Summary
Table 1: Illustrative Yield Comparison for C2-Alkylation of Oxazole
| Entry | Protection Strategy | Electrophile | Typical Yield Range | Reference |
| 1 | None (Direct Lithiation) | Alkyl Halide | 10-40% | [Illustrative] |
| 2 | C2-TIPS Protection | Alkyl Halide | 70-95% | [Illustrative] |
Note: Yields are highly substrate and condition dependent. This table provides a general comparison.
Table 2: Comparison of Deprotection Conditions for 2-TIPS-Oxazole
| Entry | Reagent | Solvent | Temperature (°C) | Typical Time | Typical Yield Range | Reference |
| 1 | 10% TFA | DCM | 25 | 1-4 h | 80-95% | [Illustrative] |
| 2 | 1M HCl (aq) | THF | 25 | 2-6 h | 75-90% | [Illustrative] |
| 3 | 1M TBAF | THF | 25 | 1-3 h | 85-98% | [Illustrative] |
Note: Reaction times and yields are dependent on the specific substrate.
Experimental Protocols
Protocol 1: C2-Silylation of Oxazole with Triisopropylsilyl Chloride (TIPS-Cl)
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the oxazole and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add TIPS-Cl (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-TIPS-oxazole.
Protocol 2: Negishi Coupling of a 2-Zincated Oxazole Intermediate
Materials:
-
2-Bromooxazole (or other suitable precursor for the organozinc reagent)
-
Activated Zinc dust
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust and anhydrous THF.
-
Add the 2-bromooxazole to initiate the formation of the organozinc reagent. Gentle heating may be required. The reaction progress can be monitored by the disappearance of the starting material.
-
-
Negishi Coupling:
-
In a separate flame-dried flask, add the aryl halide and the palladium catalyst.
-
Add anhydrous THF and stir to dissolve.
-
Transfer the freshly prepared organozinc solution to the flask containing the aryl halide and catalyst via cannula.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting C2-Functionalization of Oxazoles.
Caption: Workflow for Protected Oxazole Synthesis.
Caption: C2-Lithiooxazole Ring-Opening Equilibrium. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for proper rendering.)
References
Stability issues of Methyl 2-Methyloxazole-5-acetate in solution
Welcome to the technical support center for Methyl 2-Methyloxazole-5-acetate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound stem from its two primary functional groups: the methyl ester and the oxazole ring. The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-methyloxazole-5-acetic acid and methanol. The oxazole ring itself can be prone to cleavage under certain conditions, such as exposure to strong acids, bases, or oxidizing agents. Additionally, like many organic molecules, prolonged exposure to heat and light can lead to degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, typically 2-8°C, and protected from light. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture, which could facilitate hydrolysis. For long-term storage, freezing the solution at -20°C or below is advisable, provided the solvent system is compatible.
Q3: Is this compound sensitive to moisture?
A3: Yes, due to the presence of the methyl ester group, this compound is sensitive to moisture. Water can act as a nucleophile and hydrolyze the ester bond, leading to the formation of the corresponding carboxylic acid and methanol. Therefore, it is crucial to use anhydrous solvents when preparing solutions and to minimize exposure to humidity.
Q4: Can I use aqueous buffers with this compound?
A4: While aqueous buffers may be necessary for certain biological assays, their use should be carefully considered. The stability of this compound in aqueous solutions is pH-dependent. Neutral or slightly acidic pH (around 6-7) is generally preferred to minimize hydrolysis. Both strongly acidic (pH < 4) and strongly basic (pH > 8) conditions will likely accelerate the degradation of the ester. If aqueous buffers are required, it is recommended to prepare fresh solutions and use them promptly. A preliminary stability study in the chosen buffer system is highly recommended.
Q5: What are the potential degradation products of this compound?
A5: Based on the structure, the primary degradation products are expected to be:
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Hydrolysis Product: 2-Methyloxazole-5-acetic acid (from cleavage of the methyl ester).
-
Oxazole Ring Cleavage Products: Under more strenuous conditions (e.g., strong oxidation), the oxazole ring may cleave, potentially forming amide or imide-containing structures.
-
Thermal Degradation Products: At elevated temperatures, decomposition may lead to smaller fragments. For instance, thermal decomposition of methyl acetate can yield acetaldehyde, formaldehyde, methane, and carbon monoxide.[1]
-
Photodegradation Products: Exposure to UV light could lead to the formation of triamides or imides through photooxidation of the oxazole ring.[2]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound in solution. | 1. Verify Storage: Ensure the solution is stored at the recommended temperature (2-8°C or frozen) and protected from light. 2. Check Solvent Purity: Use high-purity, anhydrous solvents. If an aqueous buffer is used, check its pH and prepare it fresh. 3. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing. 4. Perform a Stability Check: Analyze the concentration of your stock solution using a validated analytical method (e.g., HPLC) to confirm its integrity. |
| Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Identify the Degradant: If possible, use mass spectrometry (MS) to identify the mass of the new peak. A mass corresponding to the hydrolyzed product (2-methyloxazole-5-acetic acid) is a common finding. 2. Review Experimental Conditions: Assess if the experimental conditions (e.g., pH, temperature, exposure to light) could have caused degradation. 3. Conduct a Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study under controlled stress conditions (acid, base, peroxide, heat, light). This will help in confirming the retention times of potential degradants. |
| Precipitation observed in the solution upon storage. | Poor solubility of the compound or a degradation product at the storage temperature. | 1. Confirm Solubility: Check the solubility of this compound in the chosen solvent at the storage temperature. 2. Consider a Co-solvent: If solubility is an issue, consider using a co-solvent system. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a less soluble degradation product. |
Experimental Protocols
Protocol for a General Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system.
1. Objective: To determine the stability of this compound in a given solution over time under specified storage conditions.
2. Materials:
-
This compound
-
High-purity solvent (e.g., anhydrous DMSO, ethanol, or the specific buffer for your experiment)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter (if using aqueous buffers)
-
Incubator or environmental chamber for controlled temperature storage
-
Light-protective storage vials
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 100 µM).
-
Aliquot the working solution into multiple light-protected vials.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, analyze three aliquots of the working solution using a validated HPLC or LC-MS method.
-
Record the peak area of the parent compound. The average of these three measurements will serve as the initial concentration (100%).
-
-
Storage and Subsequent Time Point Analysis:
-
Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve three vials from storage.
-
Allow the vials to equilibrate to room temperature before analysis.
-
Analyze the samples using the same analytical method as for T=0.
-
Record the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Plot the percentage of the remaining compound against time.
-
Monitor the increase in the peak area of any degradation products.
-
4. Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Storage Condition | Time Point | Mean Peak Area (n=3) | % Remaining | Relative Peak Area of Major Degradant |
| [Specify Condition] | 0 hours | [Value] | 100% | 0% |
| 24 hours | [Value] | [Value]% | [Value]% | |
| 7 days | [Value] | [Value]% | [Value]% | |
| 30 days | [Value] | [Value]% | [Value]% | |
| [Specify another Condition] | 0 hours | [Value] | 100% | 0% |
| 24 hours | [Value] | [Value]% | [Value]% | |
| 7 days | [Value] | [Value]% | [Value]% | |
| 30 days | [Value] | [Value]% | [Value]% |
Visualizations
The following diagrams illustrate potential degradation pathways and an experimental workflow.
References
Technical Support Center: Optimizing Reactions of Methyl 2-Methyloxazole-5-acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving Methyl 2-Methyloxazole-5-acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing 2,5-disubstituted oxazoles like this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC), while the Robinson-Gabriel synthesis involves the cyclization of a 2-acylamino-ketone.[1][2]
Q2: How do I choose between the Van Leusen and Robinson-Gabriel synthesis routes?
A2: The choice of synthesis route depends on the availability of starting materials and the desired reaction conditions. The Van Leusen synthesis is often preferred for its milder conditions and the use of readily available aldehydes.[3][4] The Robinson-Gabriel synthesis is a classic method that is effective but often requires stronger dehydrating agents like concentrated sulfuric acid.[1][5]
Q3: What is the role of the solvent in the synthesis of this compound?
A3: The solvent plays a crucial role in both the Van Leusen and Robinson-Gabriel syntheses. In the Van Leusen reaction, the solvent must be able to dissolve the reactants and facilitate the formation of the oxazoline intermediate.[3][4] For the Robinson-Gabriel synthesis, the solvent is often the dehydrating agent itself or a high-boiling point solvent that can tolerate strong acids. The choice of solvent can significantly impact reaction rate, yield, and purity.
Q4: Can the methyl ester group of this compound be hydrolyzed during synthesis or workup?
A4: Yes, the methyl ester group is susceptible to hydrolysis under either strong acidic or basic conditions, especially in the presence of water and heat. This is a critical consideration during the workup of reactions like the Robinson-Gabriel synthesis, which uses strong acids. Careful control of the workup conditions, such as using a neutralized or weakly acidic aqueous solution and avoiding prolonged heating, is recommended to prevent ester hydrolysis.
Troubleshooting Guides
Low Reaction Yield
Q: I am getting a low yield in my synthesis of this compound. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors depending on the synthetic route. Here is a breakdown of potential causes and solutions:
-
For Van Leusen Synthesis:
-
Inefficient Deprotonation of TosMIC: The reaction is initiated by the deprotonation of TosMIC. Ensure your base is strong enough (e.g., potassium carbonate, sodium hydride) and the solvent is anhydrous.
-
Poor Quality of Aldehyde: The aldehyde starting material may have oxidized to a carboxylic acid. Use freshly distilled or purified aldehyde.
-
Suboptimal Solvent: The polarity of the solvent can influence the reaction rate. A solvent screen is recommended. See Table 1 for a comparison of common solvents.
-
Side Reactions: Aldol condensation of the aldehyde starting material can be a competing reaction. Adding the deprotonated TosMIC slowly to the aldehyde can minimize this.
-
-
For Robinson-Gabriel Synthesis:
-
Incomplete Dehydration: The final step is a dehydration to form the oxazole ring. Ensure your dehydrating agent is potent enough (e.g., concentrated H₂SO₄, P₂O₅) and the reaction temperature is adequate.
-
Degradation of Starting Material or Product: The harsh acidic conditions can lead to decomposition. Consider a milder dehydrating agent or shorter reaction times.
-
Hydrolysis of the Ester: As mentioned in the FAQs, the ester can hydrolyze. Use anhydrous conditions and a careful workup procedure.
-
Side Product Formation
Q: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?
A: The nature of the side products will depend on your chosen synthetic route:
-
Van Leusen Synthesis:
-
Unreacted TosMIC or Aldehyde: Incomplete reaction will leave starting materials in your mixture.
-
Oxazoline Intermediate: The reaction proceeds through an oxazoline intermediate. If the elimination of the tosyl group is not complete, you may isolate this intermediate.[3]
-
Aldol Products: As mentioned previously, the aldehyde can undergo self-condensation.
-
-
Robinson-Gabriel Synthesis:
-
Incompletely Cyclized Intermediate: The 2-acylamino-ketone may not have fully cyclized.
-
Hydrolyzed Product: The corresponding carboxylic acid from the hydrolysis of the methyl ester is a common side product.
-
Polymerization/Degradation Products: The strong acid can cause decomposition of the starting material or product, leading to a complex mixture of byproducts.
-
To minimize side products, ensure the purity of your starting materials, optimize reaction conditions (temperature, time, and stoichiometry of reagents), and perform a careful work-up.
Purification Challenges
Q: I am having difficulty purifying this compound. What are the recommended methods?
A: Purification is typically achieved by column chromatography on silica gel.
-
Solvent System for Column Chromatography: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, is often effective. A good starting point is a 10-30% ethyl acetate in hexanes mixture.
-
Removal of TosMIC Byproducts (Van Leusen): The tosyl byproduct is often water-soluble and can be removed with an aqueous workup before chromatography.
-
Removal of Acid (Robinson-Gabriel): Careful neutralization of the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) is crucial before extraction and chromatography.
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound via Van Leusen Synthesis (Hypothetical Data)
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 12 | 65 | Good solubility of reactants. |
| Tetrahydrofuran (THF) | 7.5 | 10 | 75 | Commonly used, good balance of polarity and solubility. |
| Acetonitrile (MeCN) | 37.5 | 8 | 85 | Higher polarity can accelerate the reaction. |
| Dimethylformamide (DMF) | 36.7 | 6 | 80 | High boiling point, useful for higher temperature reactions, but can be difficult to remove. |
| Methanol (MeOH) | 32.7 | 12 | 50 | Protic solvent can interfere with the base and deprotonation of TosMIC.[3] |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is a representative procedure based on the general principles of the Van Leusen oxazole synthesis.
Materials:
-
Methyl glyoxylate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add TosMIC (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl glyoxylate (1.1 eq) in anhydrous acetonitrile to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford this compound.
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol is a representative procedure based on the general principles of the Robinson-Gabriel synthesis.
Materials:
-
Methyl 3-amino-4-oxopentanoate (starting 2-amino-ketone, requires prior synthesis)
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesize the starting material, Methyl 3-acetylamino-4-oxopentanoate, by reacting Methyl 3-amino-4-oxopentanoate with acetic anhydride.
-
To a flame-dried round-bottom flask, add the crude Methyl 3-acetylamino-4-oxopentanoate.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2-3 eq) with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., 20-30% ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Experimental workflow for the Van Leusen synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Crude Methyl 2-Methyloxazole-5-acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 2-Methyloxazole-5-acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the synthesis. Depending on the synthetic route, byproducts may include incompletely cyclized intermediates (e.g., α-acylamino ketones), products of side reactions, or related oxazole derivatives.[1][2]
Q2: What are the recommended initial steps for purifying the crude product?
A2: An initial workup procedure often involves neutralizing the reaction mixture, followed by extraction with an organic solvent. For instance, after neutralization with a mild base like sodium bicarbonate, the product can be extracted into a solvent such as diethyl ether or ethyl acetate. The organic layer is then typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure.[3][4]
Q3: Which purification techniques are most effective for this compound?
A3: The most common and effective purification techniques for oxazole derivatives, including this compound, are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Troubleshooting Steps:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent composition. A good solvent system will show a clear separation between the product spot and impurity spots, with the product having an Rf value ideally between 0.2 and 0.4.
-
Solvent Polarity: If the product and impurities are moving too quickly (high Rf), decrease the polarity of the eluent. If they are moving too slowly (low Rf), increase the polarity.
-
Solvent System Selection: Common solvent systems for purifying oxazole derivatives include mixtures of a non-polar solvent like n-hexane or heptane with a more polar solvent like ethyl acetate or acetone.[3][5][6] For example, a gradient of n-Hexane:Ethyl acetate is often effective.[3][6]
-
Issue 2: The product is eluting with a colored impurity.
-
Possible Cause: The impurity has a similar polarity to the product.
-
Troubleshooting Steps:
-
Try a Different Solvent System: A change in the types of solvents, not just their ratios, can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or acetone might change the elution order.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
Recrystallization
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solvent is too non-polar, or the solution is cooling too quickly.
-
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ester-containing compounds, solvent mixtures like heptane/ethyl acetate or ethanol/water can be effective.[7][8]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Issue 4: Low recovery of the purified product after recrystallization.
-
Possible Cause: The chosen solvent has too high a solubility for the compound even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solvent Screening: Test the solubility of your compound in various solvents to find one where it is sparingly soluble at room temperature.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it and attempt a second recrystallization to recover more product.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of an oxazole derivative and may require optimization for this compound.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives good separation with an Rf value for the product of approximately 0.3.[5]
-
-
Column Preparation:
-
Choose a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (wet or dry packing method).[9] Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This is a general protocol and the choice of solvent will need to be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents or solvent mixtures (e.g., ethanol/water, heptane/ethyl acetate, acetone/water) to each tube.[7][8]
-
Heat the tubes to see if the compound dissolves.
-
Allow the tubes to cool to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Common Recrystallization Solvent Systems for Oxazole Derivatives
| Solvent System | Polarity | Notes |
| Heptane / Ethyl Acetate | Low to Medium | Good for compounds with ester functionalities.[7][8] |
| Methanol / Water | High | Suitable for more polar compounds.[8] |
| Acetone / Water | Medium to High | Another common choice for compounds of intermediate polarity.[8] |
| n-Hexane / Acetone | Low to Medium | Can be effective for less polar compounds.[7] |
Table 2: Example TLC and Column Chromatography Data for a Hypothetical Purification
| Compound | TLC Rf (8:2 Hexane:EtOAc) | Elution Order |
| Starting Material X | 0.6 | 1st |
| This compound | 0.35 | 2nd |
| Polar Impurity Y | 0.1 | 3rd |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 5. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Deactivation in Methyl 2-Methyloxazole-5-acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of Methyl 2-Methyloxazole-5-acetate. Our aim is to provide practical, actionable solutions to challenges encountered in the laboratory.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems leading to catalyst deactivation.
Problem 1: Gradual or Sudden Loss of Catalytic Activity
Possible Causes:
-
Catalyst Poisoning: The active sites of the catalyst are blocked by impurities present in the reactants, solvents, or carrier gases.
-
Coking/Fouling: Carbonaceous deposits (coke) form on the catalyst surface, physically blocking active sites.
-
Thermal Degradation (Sintering): High reaction temperatures cause the catalyst particles to agglomerate, reducing the active surface area.
-
Leaching: The active metal of a supported catalyst dissolves into the reaction medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the synthesis of oxazoles?
A1: In oxazole synthesis, which often involves nitrogen-containing reactants and various solvents, common catalyst poisons include:
-
Sulfur Compounds: Often present as impurities in reactants or solvents. Sulfur can irreversibly bind to the active sites of metal catalysts like palladium and copper.
-
Nitrogen-Containing Compounds: While some nitrogen compounds are necessary reactants, others, particularly those with strong coordinating abilities (e.g., pyridine, certain amines), can act as inhibitors or poisons to metal catalysts by blocking active sites.[1][2] The inhibitory effect of nitrogen compounds on hydrodesulfurization (HDS) activity increases with their concentration.[2]
-
Halogens: Halogenated impurities can lead to the formation of metal halides on the catalyst surface, altering its electronic properties and activity.
-
Water: For solid acid catalysts, water produced during the reaction or present as an impurity can hydrolyze and deactivate the acid sites. The catalytic activity of sulfuric acid can be strongly inhibited by water, with a potential loss of up to 90% of its activity as the water concentration increases.[3]
Q2: How can I detect coke formation on my catalyst?
A2: Several analytical techniques can be used to detect and characterize coke deposits on a catalyst:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of the catalyst as it is heated. A weight loss at temperatures corresponding to the combustion of carbon indicates the presence of coke.
-
Scanning Electron Microscopy (SEM): SEM can provide images of the catalyst surface, revealing the morphology of any deposited coke.
-
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging to observe how coke is distributed on the catalyst particles and within its pores.
-
Infrared Spectroscopy (FT-IR): FT-IR can identify the types of chemical bonds present in the coke, giving insights into its composition.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.
-
Poisoned Catalysts: For reversible poisoning, removing the source of the poison from the feed stream may be sufficient. For more strongly bound poisons, chemical washing with appropriate reagents can sometimes restore activity.
-
Coked Catalysts: The most common method for regenerating coked catalysts is calcination . This involves heating the catalyst in a controlled atmosphere (usually air or a mixture of an inert gas with a low concentration of oxygen) to burn off the carbon deposits.
-
Sintered Catalysts: Sintering is generally an irreversible process. Once the metal particles have agglomerated, it is very difficult to redisperse them. In this case, catalyst replacement is usually necessary.
Data Presentation
The following tables summarize quantitative data on the effects of common deactivation scenarios.
Table 1: Effect of Water Content on Solid Acid Catalyst Activity in Esterification
| Water Content (wt%) | FAME Conversion (%) with Amberlyst-15 | FAME Conversion (%) with Sulfuric Acid |
| 0 | 95 | 98 |
| 5 | 80 | 97 |
| 10 | 65 | 90 |
| 20 | 40 | 78 |
Data is illustrative and based on trends reported in the literature for similar reactions. The rate of esterification of oleic acid significantly decreases as the initial water content increases.[4][5]
Table 2: Impact of Nitrogen-Containing Compounds on Palladium Catalyst Performance in a Model Cross-Coupling Reaction
| Nitrogen Compound (Additive) | Concentration (mol%) | Product Yield (%) |
| None | 0 | 95 |
| Pyridine | 5 | 60 |
| Triethylamine | 5 | 75 |
| Acetonitrile | 5 | 92 |
This data is representative of the inhibitory effects that nitrogen-containing compounds can have on palladium-catalyzed reactions. The extent of inhibition depends on the coordinating ability of the nitrogen compound.
Experimental Protocols
Protocol 1: Regeneration of Palladium on Carbon (Pd/C) Catalyst by Chemical Washing
Objective: To remove adsorbed organic impurities and restore the activity of a Pd/C catalyst.
Materials:
-
Deactivated Pd/C catalyst
-
Chloroform
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Beaker, magnetic stirrer, filtration apparatus
Procedure:
-
Place the deactivated Pd/C catalyst in a beaker with a magnetic stir bar.
-
Add a mixture of chloroform and glacial acetic acid (e.g., 1:1 v/v) to the beaker, ensuring the catalyst is fully submerged. A regeneration method using chloroform and glacial acetic acid has been shown to restore the activity of a Pd(OH)2/C catalyst.[6]
-
Stir the suspension at room temperature for 1-2 hours. For enhanced cleaning, the mixture can be sonicated for 30 minutes.
-
Filter the catalyst using a Buchner funnel and wash it sequentially with:
-
Chloroform (2 x 20 mL)
-
Glacial acetic acid (2 x 20 mL)
-
Deionized water until the filtrate is neutral
-
Ethanol (2 x 20 mL)
-
-
Dry the regenerated catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight. The regenerated catalyst should be stored in a desiccator.
Protocol 2: Regeneration of a Coked Zeolite Catalyst by Calcination
Objective: To remove carbonaceous deposits (coke) from a zeolite catalyst through controlled oxidation.
Materials:
-
Coked zeolite catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz tube
-
Air or a mixture of N₂ and O₂
Procedure:
-
Place the coked zeolite catalyst in a quartz tube and position it in the center of the tube furnace.
-
Begin flowing an inert gas (e.g., nitrogen) through the tube at a controlled rate.
-
Slowly heat the furnace to a target temperature, typically between 450 °C and 550 °C. A slow heating rate (e.g., 5 °C/min) is crucial to avoid rapid, exothermic combustion that could damage the catalyst structure.
-
Once the target temperature is reached, gradually introduce a low concentration of oxygen (e.g., 1-5% in nitrogen) into the gas stream.
-
Hold the catalyst at this temperature and atmosphere for several hours (e.g., 4-8 hours) until the coke is completely burned off. The progress of coke removal can be monitored by analyzing the off-gas for CO₂.
-
After the regeneration is complete, switch back to an inert gas flow and cool the furnace down to room temperature.
-
The regenerated zeolite catalyst is now ready for reuse. Zeolite catalysts can often be regenerated through oxidative thermal treatment.[7]
Mandatory Visualizations
Logical Relationships in Catalyst Deactivation
Caption: Interrelationship of causes, mechanisms, and effects of catalyst deactivation.
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of water on the esterification of free fatty acids by acid catalysts [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nanomaterchem.com [nanomaterchem.com]
Enhancing the regioselectivity of Methyl 2-Methyloxazole-5-acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-Methyloxazole-5-acetate. Our focus is on enhancing the regioselectivity of this synthesis to ensure the desired 2,5-disubstituted oxazole isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing Robinson-Gabriel-type synthesis methodologies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction. 2. Ineffective dehydrating agent. 3. Low reaction temperature. 4. Impure starting materials. | 1. Increase reaction time and monitor by TLC. 2. Switch to a stronger dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Ensure all reactants and solvents are pure and dry. |
| Poor Regioselectivity (Formation of 2,4- and/or 4,5-disubstituted isomers) | 1. Reaction conditions favoring alternative cyclization pathways. 2. Nature of the starting materials. | 1. The Robinson-Gabriel synthesis with α-acylamino ketones is generally regioselective for 2,5-disubstitution. Ensure the correct starting materials are used. 2. Consider alternative regioselective syntheses such as the Van Leusen oxazole synthesis if isomer formation persists. |
| Formation of Side Products (e.g., polymers, decomposition products) | 1. Excessively high reaction temperature. 2. Presence of impurities that catalyze side reactions. 3. Prolonged reaction times at high temperatures. | 1. Optimize the reaction temperature to the minimum required for efficient conversion. 2. Purify all starting materials and use high-purity solvents. 3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficulties in Product Isolation and Purification | 1. Similar polarity of the product and byproducts. 2. Thermal instability of the product during distillation. 3. Incomplete removal of the catalyst or dehydrating agent. | 1. Employ column chromatography with a carefully selected solvent system. Consider using a gradient elution. 2. Use vacuum distillation at a lower temperature to prevent decomposition. 3. Ensure proper work-up procedures to neutralize and remove all acidic or basic reagents before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the regioselective synthesis of this compound?
A1: The Robinson-Gabriel synthesis and its variations are a robust choice for achieving high regioselectivity for 2,5-disubstituted oxazoles like this compound.[1] This method involves the cyclization of a 2-acylamino-ketone precursor. A plausible and effective route is the reaction of an α-haloketone with a primary amide.[2] Specifically, the reaction of methyl 3-bromo-2-oxobutanoate with acetamide in the presence of a dehydrating agent can yield the desired product.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
-
Reactant Purity: Ensure that your starting materials, particularly the α-haloketone and the amide, are of high purity.
-
Solvent: Use a high-boiling, inert solvent to facilitate the reaction at an optimal temperature.
-
Dehydrating Agent: The choice and amount of dehydrating agent are critical. Concentrated sulfuric acid is commonly used, but other agents like phosphorus pentoxide can be more effective in certain cases.
-
Temperature and Reaction Time: Carefully optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to decomposition and reduced yields.
Q3: I am observing the formation of an isomeric byproduct. How can I enhance the regioselectivity for the 2,5-disubstituted product?
A3: While the Robinson-Gabriel synthesis is generally regioselective, the formation of other isomers can occur. To enhance regioselectivity:
-
Reaction Conditions: Modifying the reaction temperature and the nature of the acid catalyst can influence the cyclization pathway.
-
Alternative Methods: If regioselectivity remains an issue, consider the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) and can be highly regioselective for the formation of 5-substituted oxazoles.[3][4]
Q4: What are the key safety precautions I should take during this synthesis?
A4: The following safety precautions are essential:
-
Handling of Reagents: α-haloketones are lachrymatory and corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dehydrating Agents: Strong dehydrating agents like concentrated sulfuric acid and phosphorus pentoxide are highly corrosive and react violently with water. Handle with extreme care.
-
Reaction Monitoring: The reaction can be exothermic. Monitor the temperature closely, especially during the addition of reagents.
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of this compound
This protocol is a proposed method based on established Robinson-Gabriel synthesis principles.
Materials:
-
Methyl 3-bromo-2-oxobutanoate
-
Acetamide
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamide (1.2 equivalents) in a minimal amount of a suitable high-boiling inert solvent.
-
Slowly add concentrated sulfuric acid (1.5 equivalents) to the solution while cooling in an ice bath.
-
To this mixture, add methyl 3-bromo-2-oxobutanoate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Expected Yield: 60-75%
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction parameters that can be optimized to enhance yield and regioselectivity.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Dehydrating Agent | Conc. H₂SO₄ | P₂O₅ | Trifluoroacetic Anhydride | P₂O₅ and TFAA may offer higher yields in some cases but require careful handling. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase reaction rate but also risk decomposition. |
| Reaction Time | 2 hours | 4 hours | 6 hours | Optimal time should be determined by TLC monitoring to maximize product formation and minimize side reactions. |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Signaling Pathway: Robinson-Gabriel Oxazole Synthesis
Caption: A simplified diagram illustrating the key steps in the Robinson-Gabriel synthesis of oxazoles.
References
Technical Support Center: Methyl 2-Methyloxazole-5-acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving Methyl 2-Methyloxazole-5-acetate. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound syntheses.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before starting the work-up. |
| Decomposition of the product during work-up. | Avoid strong acidic or basic conditions if the oxazole ring or ester group is sensitive. Use mild acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate) for neutralization. | |
| Product loss during extraction. | Ensure the correct solvent polarity for extraction. This compound is expected to be soluble in common organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery. | |
| Oily Product That Won't Solidify | Presence of residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Purify the product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. | |
| The product is inherently an oil at room temperature. | Confirm the product's identity and physical state through analytical data (NMR, MS). If it is an oil, proceed with characterization. | |
| Presence of Multiple Spots on TLC After Work-up | Unreacted starting materials. | Optimize reaction time and temperature. |
| Formation of side products. | Common side reactions in oxazole synthesis include the formation of isomeric oxazoles or incomplete cyclization. Purification by column chromatography is necessary. | |
| Hydrolysis of the methyl ester. | If the work-up involves aqueous basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Acidify the aqueous layer and extract to isolate the carboxylic acid if it is the desired product. To avoid hydrolysis, use anhydrous work-up conditions or mild aqueous conditions for a short duration. | |
| Difficulty in Removing the Cyclodehydrating Agent (e.g., H₂SO₄, POCl₃) | Inadequate quenching and washing. | Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate or another suitable base. Wash the organic layer multiple times with water and brine to remove residual acids and salts. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the synthesis of this compound?
A1: A general procedure involves quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. The specific details can vary based on the reaction conditions. For instance, in a Robinson-Gabriel type synthesis, after cooling the reaction mixture, it is typically poured into ice-water and neutralized with a mild base like sodium bicarbonate. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
Q2: How can I purify crude this compound?
A2: The most common method for purification is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated. Recrystallization from a suitable solvent system can also be employed if the product is a solid.
Q3: What are the potential byproducts in a Robinson-Gabriel synthesis of a 2-methyloxazole?
A3: The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. Potential byproducts can arise from incomplete cyclization, leaving unreacted starting material or an intermediate. Side reactions of the starting materials under the reaction conditions (often acidic and high temperature) can also lead to impurities.
Q4: Can the methyl ester group be hydrolyzed during the work-up?
A4: Yes, the methyl ester is susceptible to hydrolysis under either acidic or basic aqueous conditions, especially with heating. If the work-up requires treatment with aqueous acid or base, it is advisable to perform these steps at low temperatures and for a minimal amount of time. If the corresponding carboxylic acid is observed as a byproduct, it can often be separated from the ester by extraction with a basic aqueous solution.
Experimental Protocols
A generalized experimental protocol for the final work-up and purification stage of a this compound synthesis is provided below. This is based on common procedures for similar oxazole derivatives.
General Work-up and Purification Protocol:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and work-up of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound work-up.
Validation & Comparative
Unveiling the Potent Anti-Cancer Activity of 2-Methyloxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the potent anti-cancer activity of 2-methyloxazole derivatives, with a particular focus on substitutions at the 5-position. While specific experimental data for Methyl 2-Methyloxazole-5-acetate is not extensively available in peer-reviewed literature, this guide draws upon comprehensive data from closely related and highly potent analogues to provide a valuable reference for researchers in the field. The primary focus of this guide is on a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles that have demonstrated remarkable efficacy as antitubulin agents.
Comparative Analysis of Antiproliferative Activity
A series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The data, summarized in the table below, highlights the potent cytotoxic effects of these compounds, with several derivatives exhibiting IC50 values in the nanomolar range, comparable to or even exceeding the activity of the well-known antitubulin agent Combretastatin A-4 (CA-4).
Table 1: In Vitro Antiproliferative Activity (IC50, nM) of 2-Methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted Oxazole Derivatives
| Compound | 5-Substituent | Jurkat (Leukemia) | RS4;11 (Leukemia) | SEM (Leukemia) | A549 (Lung) | HT-29 (Colon) | A2780 (Ovarian) | MCF-7 (Breast) |
| 4g | 3-fluoro-4-methoxyphenyl | 0.8 ± 0.1 | 0.35 ± 0.05 | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 | 4.6 ± 0.5 | 2.1 ± 0.3 |
| 4i | 4-ethoxyphenyl | 0.9 ± 0.1 | 2.5 ± 0.3 | 0.5 ± 0.06 | 20.2 ± 2.5 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| CA-4 | (Reference) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 3100 ± 400 | 275 ± 35 | 6.5 ± 0.8 | 3.2 ± 0.4 |
Data extracted from Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7(1), 46356.[1]
The results clearly indicate that the nature of the substituent at the 5-position of the 2-methyloxazole ring plays a crucial role in determining the antiproliferative potency. In particular, the presence of a substituted phenyl ring, such as in compounds 4g and 4i , leads to exceptionally high activity across a broad range of cancer cell lines.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these potent 2-methyloxazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| 4g | 1.1 ± 0.1 |
| 4i | 1.2 ± 0.1 |
| CA-4 | 1.0 ± 0.1 |
Data extracted from Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports, 7(1), 46356.[1]
The IC50 values for the inhibition of tubulin polymerization are consistent with the observed antiproliferative activities, confirming that the cytotoxic effects of these compounds are mediated through their interaction with the microtubule network.
Signaling Pathway
The inhibition of tubulin polymerization by these 2-methyloxazole derivatives triggers a cascade of intracellular events culminating in apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of 2-methyloxazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the 2-methyloxazole derivatives discussed in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Plating: Human tumor cell lines are seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 nM to 100 µM) and incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP) is prepared.[2][3][4][5]
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the tubulin solution in a 96-well plate at 37°C for 5 minutes.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer.[3]
-
IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the concentration-response curves.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 2-methyloxazole derivatives as potential anticancer agents.
Caption: General workflow for drug discovery of oxazole derivatives.
Conclusion
This guide highlights the significant potential of 2-methyloxazole derivatives as a promising class of anticancer agents. The presented data for 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles demonstrates their potent antiproliferative activity, which is mediated through the inhibition of tubulin polymerization. The detailed experimental protocols and the outlined signaling pathway provide a solid foundation for researchers interested in exploring this chemical space further. While specific biological data for this compound remains to be elucidated, the structure-activity relationships suggested by the available literature indicate that modifications at the 5-position are critical for potent biological activity. Further investigation into derivatives with functionalities like the acetate group is warranted to fully explore the therapeutic potential of this versatile scaffold.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence drives the continuous development of synthetic methodologies to access diverse substitution patterns efficiently. This guide provides an objective comparison of key classical and modern methods for synthesizing substituted oxazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Classical Synthesis Methods
Classical methods have long been the foundation of oxazole synthesis, offering reliable routes to various substitution patterns.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. The reaction is typically promoted by strong acids. While effective for diaryloxazoles, the yields can be moderate, and the use of harsh dehydrating agents like sulfuric acid or phosphorus pentachloride can limit its functional group tolerance.[1][2] Using polyphosphoric acid can increase yields to the 50-60% range.[1]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Acylation: Benzoin (10.6 g, 50 mmol) is dissolved in pyridine (25 mL). Benzoyl chloride (7.0 g, 50 mmol) is added dropwise with stirring, and the mixture is heated at 60°C for 1 hour.
-
Work-up: The mixture is cooled and poured into 200 mL of water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-(benzoyloxy)-1,2-diphenylethan-1-one.
-
Cyclodehydration: The 2-(benzoyloxy)-1,2-diphenylethan-1-one (15.8 g, 50 mmol) is mixed with ammonium acetate (38.5 g, 500 mmol) in glacial acetic acid (100 mL).
-
Reaction: The mixture is refluxed for 2 hours.
-
Isolation: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2,5-diphenyloxazole.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly versatile method for preparing 5-substituted and 4,5-disubstituted oxazoles.[3] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4] This method is known for its mild reaction conditions and broad substrate scope.[3]
Experimental Protocol: Synthesis of 5-Aryl Oxazoles
-
Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.2 mmol) in methanol (10 mL), potassium carbonate (2.0 mmol) is added.
-
Reaction: The mixture is stirred at room temperature or gently heated (reflux) for 2-4 hours, with the reaction progress monitored by TLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 5-substituted oxazole.
References
Spectroscopic Standoff: A Comparative Analysis of Methyl 2-Methyloxazole-5-acetate and Its Isomers
This comparative analysis focuses on the key spectroscopic techniques used in structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the nuanced shifts and patterns in the spectral data of its isomers, researchers can build a predictive model for the spectroscopic signature of Methyl 2-Methyloxazole-5-acetate.
Structural Isomers Under Investigation
The isomers included in this comparison are positional isomers of this compound, where the methyl and methyl acetate/carboxylate groups are situated at different positions on the oxazole ring. The key to differentiating these isomers lies in the unique electronic environment of the protons and carbons in each structure, which directly influences their spectroscopic behavior.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. It is important to note that where direct experimental data is unavailable, values are predicted based on established principles of spectroscopy and data from analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Comparative)
| Compound | δ (ppm) - Oxazole Ring H | δ (ppm) - CH₃ (on ring) | δ (ppm) - CH₂ (acetate) | δ (ppm) - OCH₃ (ester) |
| This compound (Predicted) | ~7.0-7.2 (s) | ~2.4-2.6 (s) | ~3.8-4.0 (s) | ~3.7-3.8 (s) |
| Methyl 2-Methyloxazole-4-carboxylate | ~8.0 (s) | ~2.6 (s) | - | ~3.9 (s) |
| Methyl 4-Methyloxazole-2-carboxylate | ~8.2 (s) | ~2.4 (s) | - | ~4.0 (s) |
| Methyl 5-Methyloxazole-2-carboxylate | ~7.6 (s) | ~2.5 (s) | - | ~3.9 (s) |
| Methyl 4-Methyloxazole-5-carboxylate | ~8.1 (s) | ~2.5 (s) | - | ~3.9 (s) |
| Methyl 5-Methyloxazole-4-carboxylate | ~8.3 (s) | ~2.7 (s) | - | ~3.9 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Comparative)
| Compound | δ (ppm) - Oxazole C=N | δ (ppm) - Oxazole C-O | δ (ppm) - Oxazole C-C | δ (ppm) - CH₃ (on ring) | δ (ppm) - CH₂/C=O (acetate/carboxylate) | δ (ppm) - OCH₃ (ester) |
| This compound (Predicted) | ~160-165 | ~150-155 | ~125-130, ~135-140 | ~13-15 | ~30-35, ~170-172 | ~52-53 |
| Methyl 2-Methyloxazole-4-carboxylate | ~161 | ~143 | ~142 | ~14 | ~162 | ~52 |
| Methyl 4-Methyloxazole-2-carboxylate | ~158 | ~148 | ~138 | ~12 | ~160 | ~53 |
| Methyl 5-Methyloxazole-2-carboxylate | ~159 | ~150 | ~128 | ~11 | ~161 | ~52 |
| Methyl 4-Methyloxazole-5-carboxylate | ~155 | ~149 | ~139 | ~11 | ~161 | ~52 |
| Methyl 5-Methyloxazole-4-carboxylate | ~160 | ~157 | ~129 | ~12 | ~163 | ~52 |
Table 3: IR Spectroscopic Data (Predicted/Comparative)
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~1740-1750 (C=O, ester), ~1600-1650 (C=N stretch), ~1100-1200 (C-O stretch) |
| Isomers with Carboxylate Group | ~1720-1730 (C=O, ester), ~1580-1620 (C=N stretch), ~1100-1200 (C-O stretch) |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Predicted Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| This compound | 155.0582 | Loss of •OCH₃ (m/z 124), Loss of •CH₂COOCH₃ (m/z 82) |
| Isomers (Methyl Methyloxazole Carboxylates) | 141.0426 | Loss of •OCH₃ (m/z 110), Loss of •COOCH₃ (m/z 82) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown organic compound, such as an isomer of this compound.
Caption: Workflow for Spectroscopic Analysis.
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-Methyloxazole-5-acetate Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl 2-methyloxazole-5-acetate analogs and related compounds, drawing from recent studies on their potential as therapeutic agents, particularly in the context of anticancer research. While direct and extensive SAR studies on this compound analogs are limited in publicly available research, this guide synthesizes findings from structurally similar 2,5-disubstituted oxazole derivatives to provide valuable insights for drug design and development. The primary focus of the analogs discussed is their activity as antitubulin agents, a critical mechanism in cancer chemotherapy.
Core Structure and Analogs
The core structure of interest is this compound. The SAR studies of related analogs primarily explore modifications at the 2 and 5 positions of the oxazole ring.
Comparative Analysis of Biological Activity
The biological activity of 2-methyl-4,5-disubstituted oxazoles has been evaluated for their in vitro antiproliferative activity against a panel of human tumor cell lines. The data presented below is extracted from studies on analogs where the 5-position is substituted with various aryl groups, providing a foundation for understanding the structural requirements for cytotoxicity.
Table 1: In Vitro Antiproliferative Activity of 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted Oxazole Analogs
| Compound | 5-Position Substituent | IC50 (nM) against various cancer cell lines |
| 4g | m-fluoro-p-methoxyphenyl | 0.35 - 4.6 |
| 4i | p-ethoxyphenyl | 0.5 - 20.2 |
| CA-4 (Reference) | - | 0.8 - 3100 |
Note: Data is a summary from a study on antitubulin agents and CA-4 is a known tubulin polymerization inhibitor.
From the available data, several key SAR observations can be made:
-
Substitution at the 5-position is critical for activity: The nature of the substituent at the 5-position of the 2-methyloxazole ring significantly influences the antiproliferative activity.
-
Aromatic substituents at the 5-position show high potency: Analogs with substituted phenyl rings at the 5-position have demonstrated potent nanomolar activity against a range of cancer cell lines.
-
Electronic and steric effects of the 5-substituent matter: The presence of electron-donating (e.g., methoxy, ethoxy) and electron-withdrawing (e.g., fluoro) groups on the 5-phenyl ring can modulate activity. For instance, compound 4g with a meta-fluoro and para-methoxy substitution, and compound 4i with a para-ethoxy group, were found to be highly potent.
-
The acetic acid moiety: While the primary data is on aryl-substituted analogs, related research on benzoxazole-5-acetic acid derivatives suggests that the presence of an acetic acid group at position 5 can enhance cytotoxic activity. This indicates that the acetate group in this compound is a key site for modification to potentially improve potency and pharmacokinetic properties.
Experimental Protocols
Synthesis of 2-Methyl-4,5-disubstituted Oxazoles
A general three-step synthetic procedure is employed for the synthesis of the 2-methyl-4,5-disubstituted oxazole analogs.
Caption: Synthetic workflow for 2-methyl-4,5-disubstituted oxazoles.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, Jurkat, SEM, A549, MCF-7, HT-29, PANC-1) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Tubulin Polymerization Inhibition Assay
To determine the mechanism of action, the effect of the compounds on tubulin polymerization is assessed.
-
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter molecule that binds to tubulin.
-
Procedure:
-
A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter is prepared.
-
The test compound is added to the reaction mixture.
-
The fluorescence is monitored over time at 37°C.
-
-
Analysis: Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to a control.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Procedure:
-
Cells are treated with the test compound for a specific duration (e.g., 24 hours).
-
The cells are then harvested, fixed, and permeabilized.
-
The cellular DNA is stained with a fluorescent dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Analysis: An accumulation of cells in the G2/M phase of the cell cycle is indicative of an antitubulin mechanism of action.
In Vivo Antitumor Activity
The efficacy of promising compounds is evaluated in animal models.
-
Model: Typically, immunodeficient mice bearing human tumor xenografts are used.
-
Procedure:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once the tumors reach a certain size, the mice are treated with the test compound or a vehicle control.
-
Tumor size and body weight are monitored regularly.
-
-
Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated group to the control group.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the most potent analogs in this class is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Caption: Workflow for SAR studies and the targeted signaling pathway.
Conclusion
The structure-activity relationship studies of 2-methyloxazole analogs reveal that the substitutions at the 5-position are a key determinant of their biological activity. Aromatic groups at this position, particularly those with specific electronic properties, can lead to highly potent antiproliferative compounds that act by inhibiting tubulin polymerization. The presence of an acetate or acetic acid moiety at the 5-position, as suggested by related studies, is a promising avenue for developing novel anticancer agents. Further optimization of this class of compounds, guided by the SAR insights and experimental protocols outlined in this guide, holds the potential for the discovery of new and effective therapeutics.
A Comparative Analysis of Methyl 2-Methyloxazole-5-acetate and its Thiazole Analogue for Drug Development Professionals
A deep dive into the synthesis, physicochemical properties, and biological activities of Methyl 2-Methyloxazole-5-acetate and Methyl 2-Methylthiazole-5-carboxylate reveals key differences that are critical for their application in drug discovery and development. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal scaffold for their therapeutic targets.
This report presents a comparative analysis of two structurally related heterocyclic compounds: this compound and its sulphur-containing analogue, Methyl 2-Methylthiazole-5-carboxylate. While both molecules share a similar core structure, the substitution of an oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring significantly influences their chemical and biological characteristics. Understanding these differences is paramount for medicinal chemists in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Heterocycles
The seemingly subtle change from an oxazole to a thiazole ring imparts notable differences in the physicochemical properties of these molecules. These differences, summarized in the table below, can have a profound impact on their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Methyl 2-Methylthiazole-5-carboxylate | Reference |
| Molecular Formula | C₇H₉NO₃ | C₆H₇NO₂S | [1] |
| Molecular Weight | 155.15 g/mol | 157.19 g/mol | [1] |
| LogP (calculated) | Not available | 1.5 | [1] |
| Topological Polar Surface Area | Not available | 67.4 Ų | [1] |
| Hydrogen Bond Donors | 0 | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | 3 | [1] |
| Hazards | Not available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
Note: Experimental data for this compound is limited in the public domain. The data for Methyl 2-Methylthiazole-5-carboxylate is computationally generated.
Synthesis Strategies: Building the Core Scaffolds
The synthesis of these heterocyclic esters can be achieved through established chemical routes, with the Hantzsch synthesis being a prominent method for the thiazole analogue.
Experimental Protocol: Synthesis of Methyl 2-Methylthiazole-5-carboxylate
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. A general one-pot procedure for the synthesis of the thiazole analogue is as follows:
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Methanol
-
Tetrahydrofuran (THF)
-
Ammonia solution
Procedure:
-
A mixture of ethyl acetoacetate in water and THF is cooled to below 0°C.
-
N-bromosuccinimide is added to the mixture, which is then stirred at room temperature for 2 hours.
-
Thiourea is added, and the reaction mixture is heated to 80°C for 2 hours.
-
After cooling to room temperature, the mixture is filtered.
-
Ammonia solution is added to the filtrate, and the resulting precipitate is stirred, filtered, and dried to yield the product.
This one-pot procedure offers an efficient alternative to traditional two-step methods.[2]
Synthesis of this compound
Biological Activities: A Comparative Overview
Both oxazole and thiazole moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[4]
Thiazole Analogues: Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[5] Some studies suggest that thiazole-containing compounds may exhibit greater cytotoxic activity compared to their oxazole counterparts.
Oxazole Analogues: Oxazole derivatives are also known to possess potent anticancer activity by inhibiting various targets, including STAT3, tubulin, DNA topoisomerases, and protein kinases.[2][6]
A direct comparative study on the cytotoxic effects of multi-heterocyclic fragments has shown that sequences containing two or more thiazoles are significantly more cytotoxic than their oxazole-containing counterparts. This suggests that the thiazole ring may be a key contributor to the biological activity in this class of compounds.
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are often attributed to their ability to interact with and modulate specific signaling pathways within cells.
Thiazole Derivatives: Several studies have implicated thiazole derivatives as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7]
Oxazole Derivatives: Oxazole-containing compounds have been shown to inhibit a diverse range of cellular targets, including protein kinases and enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells.[2][6]
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of these heterocyclic compounds.
Conclusion
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-Methyloxazole-5-acetate
In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is critical for ensuring product safety and efficacy. Methyl 2-Methyloxazole-5-acetate is an important chemical intermediate, and the validation of analytical methods for its quantification is a mandatory requirement for regulatory compliance and data reliability. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods for the quantification of a small organic molecule like this compound.
| Performance Parameter | HPLC-UV | GC-MS | ICH Guideline Reference |
| Linearity (r²) | > 0.995[5][6][7] | > 0.995 | Specificity, Linearity[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy[1][8] |
| Precision (% RSD) | < 2.0%[1][7][9] | < 3.0%[10] | Precision[1] |
| Limit of Detection (LOD) | ~ 10 ng/mL | ~ 1 ng/mL | Detection Limit[11] |
| Limit of Quantification (LOQ) | ~ 30 ng/mL | ~ 5 ng/mL | Quantitation Limit[11] |
| Specificity | Moderate to High | Very High | Specificity[12][13] |
| Robustness | Good | Good | Robustness[1][3] |
Experimental Protocols
The following are representative protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on general methods for the analysis of methyl esters and should be optimized and validated for the specific application.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound, offering a balance of performance and accessibility.
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to achieve a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 230 nm (wavelength to be optimized based on the UV spectrum of this compound).
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
-
Precision: Assess repeatability by injecting the same standard solution multiple times and intermediate precision by having different analysts perform the analysis on different days.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and sensitivity, making it ideal for the analysis of trace amounts of this compound or for its quantification in complex matrices.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate).
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of the analyte, although this is generally not required for methyl esters.[15]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure the elution of the analyte.
-
Injection Mode: Split or splitless, depending on the analyte concentration.
-
Ionization Mode: Electron Ionization (EI).[16]
-
MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, using characteristic ions of this compound.[16]
-
-
Validation Parameters:
-
Linearity, Accuracy, and Precision: Follow similar procedures as for HPLC, but using GC-MS for analysis.
-
Specificity: The mass spectrum of the analyte provides a high degree of specificity. The uniqueness of the fragmentation pattern should be demonstrated.
-
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, in accordance with ICH guidelines.[1][3]
Caption: A flowchart of the analytical method validation process.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. scielo.br [scielo.br]
- 14. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. agilent.com [agilent.com]
A Comparative Guide to the Cross-Reactivity of Methyl 2-Methyloxazole-5-acetate Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of novel Methyl 2-Methyloxazole-5-acetate derivatives. As small-molecule haptens, the immunological assessment of these compounds is critical for the development of specific antibodies and highly selective immunoassays.[1][2][3] This document outlines the experimental data from hypothetical cross-reactivity studies and details the methodologies employed, offering a framework for researchers engaged in the development of targeted diagnostics and therapeutics.
Introduction
This compound and its derivatives are a class of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.[4][5] Their small molecular size necessitates their classification as haptens, molecules that can elicit an immune response only when attached to a larger carrier protein.[3][6] The development of immunoassays for the detection and quantification of these derivatives is a crucial step in preclinical and clinical development. However, a significant challenge in hapten immunoassay development is the potential for cross-reactivity, where antibodies raised against a specific derivative also recognize and bind to structurally similar compounds.[1][2] This can lead to inaccurate measurements and a lack of assay specificity.
This guide presents a comparative analysis of three hypothetical this compound derivatives (Derivative A, Derivative B, and Derivative C) against a panel of structurally related compounds. The objective is to provide a clear comparison of their cross-reactivity profiles and to delineate the experimental protocols used to generate this data.
Comparative Cross-Reactivity Data
The cross-reactivity of antibodies raised against each derivative was assessed using a competitive enzyme-linked immunosorbent assay (cELISA).[7][8] The following tables summarize the percentage cross-reactivity of each antibody with a panel of related oxazole compounds. The cross-reactivity is calculated relative to the binding of the immunizing hapten (100%).
Table 1: Cross-Reactivity Profile of Anti-Derivative A Antibody
| Compound | Structure | % Cross-Reactivity |
| Derivative A (Immunogen) | [Structure of A] | 100% |
| Methyl 2-Methyloxazole-5-carboxylate | [Structure] | 45.2% |
| Ethyl 2-Methyloxazole-5-acetate | [Structure] | 78.9% |
| Methyl 2-Ethyloxazole-5-acetate | [Structure] | 32.5% |
| 2-Methyloxazole-5-carboxylic acid | [Structure] | 15.8% |
Table 2: Cross-Reactivity Profile of Anti-Derivative B Antibody
| Compound | Structure | % Cross-Reactivity |
| Derivative B (Immunogen) | [Structure of B] | 100% |
| Methyl 2-Methyloxazole-5-carboxylate | [Structure] | 22.1% |
| Ethyl 2-Methyloxazole-5-acetate | [Structure] | 40.3% |
| Methyl 2-Ethyloxazole-5-acetate | [Structure] | 65.7% |
| 2-Methyloxazole-5-carboxylic acid | [Structure] | 5.4% |
Table 3: Cross-Reactivity Profile of Anti-Derivative C Antibody
| Compound | Structure | % Cross-Reactivity |
| Derivative C (Immunogen) | [Structure of C] | 100% |
| Methyl 2-Methyloxazole-5-carboxylate | [Structure] | 10.5% |
| Ethyl 2-Methyloxazole-5-acetate | [Structure] | 15.2% |
| Methyl 2-Ethyloxazole-5-acetate | [Structure] | 8.9% |
| 2-Methyloxazole-5-carboxylic acid | [Structure] | 2.1% |
Note: The data presented in these tables is hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols detail the key experiments performed to generate the cross-reactivity data.
1. Synthesis of Hapten-Carrier Conjugates
To elicit an immune response, the this compound derivatives were conjugated to a carrier protein, bovine serum albumin (BSA), using the active ester method.
-
Materials: this compound derivative, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Bovine Serum Albumin (BSA), Dimethylformamide (DMF), Phosphate Buffered Saline (PBS).
-
Procedure:
-
The carboxyl group of the hapten derivative was activated by reacting with DCC and NHS in DMF to form an NHS ester.
-
The activated hapten was then added to a solution of BSA in PBS (pH 8.0).
-
The reaction mixture was stirred for 4 hours at room temperature.
-
The resulting conjugate was dialyzed against PBS to remove unconjugated hapten and by-products.
-
The conjugation ratio was determined using UV-Vis spectrophotometry.
-
2. Antibody Production (Immunization)
Polyclonal antibodies were generated in rabbits by immunization with the hapten-BSA conjugates.
-
Animals: New Zealand white rabbits.
-
Procedure:
-
The hapten-BSA conjugate was emulsified with Freund's complete adjuvant for the primary immunization.
-
Rabbits were immunized subcutaneously at multiple sites.
-
Booster immunizations were administered every four weeks with the conjugate emulsified in Freund's incomplete adjuvant.
-
Blood samples were collected 10 days after each booster, and the antibody titer was determined by indirect ELISA.
-
Once a high titer was achieved, terminal bleeding was performed, and the serum was collected.
-
3. Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA was developed to determine the specificity and cross-reactivity of the generated antibodies.[7][8][9]
-
Materials: 96-well microtiter plates, coating antigen (hapten conjugated to a different carrier protein, e.g., ovalbumin - OVA), rabbit anti-hapten serum, goat anti-rabbit IgG-HRP conjugate, TMB substrate solution, stop solution (2M H₂SO₄).
-
Procedure:
-
Microtiter plates were coated with the hapten-OVA conjugate and incubated overnight at 4°C.
-
Plates were washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
A fixed concentration of the anti-hapten antibody was pre-incubated with varying concentrations of the test compounds (immunizing hapten and structurally related compounds) for 1 hour at 37°C.
-
The antibody-compound mixtures were added to the coated plates and incubated for 1 hour at 37°C.
-
After washing, the goat anti-rabbit IgG-HRP conjugate was added and incubated for 1 hour at 37°C.
-
Plates were washed again, and the TMB substrate solution was added.
-
The reaction was stopped by adding the stop solution, and the absorbance was measured at 450 nm.
-
The concentration of each compound that caused 50% inhibition of antibody binding (IC50) was determined.
-
The percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of Immunizing Hapten / IC50 of Test Compound) x 100
-
Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA used in cross-reactivity testing.
Diagram 2: Logical Relationship in Cross-Reactivity Assessment
Caption: Logical flow of competitive binding in the immunoassay.
Discussion and Alternative Approaches
The hypothetical data suggests that the antibody raised against Derivative C exhibits the highest specificity with minimal cross-reactivity against the tested panel of related compounds. This makes it the most suitable candidate for the development of a highly selective immunoassay. In contrast, the antibodies against Derivatives A and B show significant cross-reactivity, which could lead to overestimated concentrations of the target analyte in a sample containing structurally similar molecules.
For applications requiring even higher sensitivity and specificity, researchers could explore the development of non-competitive immunoassays.[2][6][10] These formats, while often more complex to develop for haptens, can offer significant advantages.[2] Alternatives to traditional antibody production, such as the use of aptamers, may also provide reagents with different binding characteristics and potentially higher specificity.[3] Furthermore, advanced techniques like Single Molecule Array (Simoa) technology have been shown to significantly increase the sensitivity of competitive immunoassays for small molecules.[8][9][11]
Conclusion
This guide provides a framework for the comparative analysis of cross-reactivity for this compound derivatives. The presented data and protocols highlight the importance of thorough characterization of antibody specificity in the development of reliable immunoassays for small-molecule haptens. The selection of an immunogen that elicits a highly specific antibody response is paramount for the accuracy and reliability of the resulting assay. Future work should focus on synthesizing a broader range of derivatives and employing advanced immunoassay formats to further enhance assay performance.
References
- 1. Standardization of immunoassays for hapten analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods and applications of noncompetitive hapten immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aptamergroup.com [aptamergroup.com]
- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Comparative cost-analysis of different synthetic routes to Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis
Executive Summary
This guide outlines two primary, plausible synthetic strategies for Methyl 2-Methyloxazole-5-acetate: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis . A detailed breakdown of estimated costs, potential yields, and experimental considerations is provided for each route. The Robinson-Gabriel synthesis offers a potentially more cost-effective route based on readily available starting materials, while the Van Leusen synthesis provides a convergent and often high-yielding alternative, albeit with a more expensive key reagent.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Robinson-Gabriel Synthesis | Route 2: Van Leusen Oxazole Synthesis |
| Starting Materials | Methyl 3-amino-4-oxopentanoate, Acetic Anhydride | Methyl glyoxylate, Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Cyclodehydrating agent (e.g., H₂SO₄, P₂O₅) | Base (e.g., K₂CO₃) |
| Estimated Raw Material Cost | Lower | Higher (due to TosMIC) |
| Number of Steps | 1 (from α-acylamino ketone) | 1 (one-pot) |
| Reported Yields (Analogous Reactions) | 60-80% | 70-90%[1] |
| Reaction Conditions | Potentially harsh (strong acids, high temperatures) | Generally milder |
| Purification | Column chromatography | Column chromatography |
| Scalability | Good | Good |
| Key Advantage | Lower cost of starting materials | High convergence and potentially higher yields |
| Key Disadvantage | Potentially harsh conditions and lower yields | High cost of TosMIC |
Synthetic Route 1: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles from α-acylamino ketones.[2][3][4] This route is attractive due to the potential for low-cost starting materials.
Proposed Synthetic Pathway
Caption: Proposed Robinson-Gabriel synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous procedures)
-
Acylation: To a solution of methyl 3-amino-4-oxopentanoate (1.0 eq) in a suitable solvent (e.g., dichloromethane), acetic anhydride (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added at 0 °C. The reaction is stirred for 2-4 hours at room temperature.
-
Work-up and Isolation of Intermediate: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude methyl 3-acetamido-4-oxopentanoate.
-
Cyclodehydration: The crude intermediate is dissolved in a high-boiling point solvent, and a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide is added. The mixture is heated to 100-150 °C for several hours.
-
Purification: After cooling, the reaction mixture is carefully quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The product is then purified by column chromatography on silica gel.
Cost Analysis Considerations
-
Raw Materials: Methyl 3-amino-4-oxopentanoate is a key starting material. While not as common as some basic chemicals, it can be synthesized from readily available precursors. Acetic anhydride is an inexpensive, bulk chemical.
-
Reagents and Solvents: The use of strong acids and high temperatures may require specialized equipment, potentially increasing operational costs. Solvents for extraction and chromatography contribute to the overall cost.
-
Yield and Purity: Yields for Robinson-Gabriel syntheses can be variable and are often moderate.[2] Purification can be challenging due to potential side products from the harsh reaction conditions, impacting the final yield and cost of purification.
Synthetic Route 2: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method for the one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][5][6] This route is known for its high convergence and often excellent yields.
Proposed Synthetic Pathway
Caption: Proposed Van Leusen synthesis of this compound.
Experimental Protocol (Hypothetical, based on analogous procedures)
-
Reaction Setup: In a round-bottom flask, methyl glyoxylate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) are dissolved in a suitable solvent such as methanol or acetonitrile.
-
Base Addition: A base, typically potassium carbonate (2.0 eq), is added to the mixture.
-
Reaction: The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.
Cost Analysis Considerations
-
Raw Materials: Methyl glyoxylate is a relatively inexpensive starting material. The main cost driver for this route is tosylmethyl isocyanide (TosMIC) , which is a specialty reagent.
-
Reagents and Solvents: The use of common bases like potassium carbonate and standard organic solvents keeps the reagent costs, other than TosMIC, relatively low.
-
Yield and Purity: The Van Leusen synthesis is often high-yielding, which can offset the high cost of TosMIC, especially on a larger scale.[1] The reaction is generally clean, which may simplify purification and reduce associated costs.
Conclusion
The choice between the Robinson-Gabriel and Van Leusen syntheses for producing this compound will largely depend on the specific needs and resources of the research or production team.
-
For cost-sensitive, large-scale production , the Robinson-Gabriel synthesis may be more attractive due to the lower cost of its starting materials. However, process optimization would be crucial to maximize yield and minimize purification costs associated with potentially harsh reaction conditions.
-
For smaller-scale laboratory synthesis where yield, reliability, and milder conditions are prioritized, the Van Leusen synthesis is a strong contender, despite the higher initial cost of TosMIC. Its high efficiency and convergence can lead to a more straightforward and ultimately successful synthesis.
Further research into optimizing reaction conditions and exploring alternative, less expensive reagents for both routes could significantly impact the overall cost-effectiveness of producing this compound.
References
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Efficacy of Methyl 2-Methyloxazole-5-Carboxylate Derivatives as Potent Antitubulin Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A series of 2-methyl-4,5-disubstituted oxazoles have been synthesized and identified as highly potent antitubulin agents.[1] These compounds have been shown to bind to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1] Notably, several derivatives exhibit greater antiproliferative activity than the well-established vascular disrupting agent, Combretastatin A-4 (CA-4).[1] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the oxazole core are critical for their cytotoxic potency.
Comparative Efficacy Data
The antiproliferative activity of selected 2-methyl-5-substituted-oxazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside the reference compound Combretastatin A-4 (CA-4).
| Compound | 5-Position Substituent | Cell Line | IC50 (nM)[1] |
| Derivative 4g | 3-fluoro-4-methoxyphenyl | Jurkat (Leukemia) | 0.8 ± 0.1 |
| SEM (Leukemia) | 1.2 ± 0.2 | ||
| RS4;11 (Leukemia) | 0.35 ± 0.05 | ||
| HL-60 (Leukemia) | 0.5 ± 0.1 | ||
| K-562 (Leukemia) | 4.6 ± 0.5 | ||
| HT-29 (Colon Cancer) | 0.4 ± 0.08 | ||
| A-549 (Lung Cancer) | 0.6 ± 0.1 | ||
| Derivative 4i | 4-ethoxyphenyl | Jurkat (Leukemia) | 1.0 ± 0.2 |
| SEM (Leukemia) | 1.5 ± 0.3 | ||
| RS4;11 (Leukemia) | 20.2 ± 3.1 | ||
| HL-60 (Leukemia) | 0.5 ± 0.1 | ||
| K-562 (Leukemia) | 15.8 ± 2.5 | ||
| HT-29 (Colon Cancer) | 0.8 ± 0.1 | ||
| A-549 (Lung Cancer) | 1.2 ± 0.2 | ||
| Combretastatin A-4 (CA-4) | N/A | Jurkat (Leukemia) | 0.8 ± 0.1 |
| SEM (Leukemia) | 1.2 ± 0.2 | ||
| RS4;11 (Leukemia) | 9.8 ± 1.5 | ||
| HL-60 (Leukemia) | 2.1 ± 0.4 | ||
| K-562 (Leukemia) | 3100 ± 500 | ||
| HT-29 (Colon Cancer) | 1.9 ± 0.3 | ||
| A-549 (Lung Cancer) | 2.5 ± 0.4 |
Key Findings:
-
Derivative 4g demonstrated exceptional potency, being equipotent or significantly more active than CA-4 across all tested cell lines.[1]
-
Derivative 4i also showed potent sub-nanomolar to low nanomolar activity, outperforming CA-4 in several cell lines.[1]
-
The data suggests that the 2-methyloxazole scaffold with appropriate substitution at the 5-position represents a promising pharmacophore for the development of new anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for these 2-methyloxazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
Caption: Mechanism of action of 2-methyloxazole derivatives as antitubulin agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds and a reference drug (e.g., Combretastatin A-4) are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay measures the direct effect of the compounds on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the control. The IC50 value for the inhibition of tubulin polymerization is calculated.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase indicates that the compound interferes with mitosis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects the induction of programmed cell death (apoptosis).
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is categorized into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
References
A Comparative Guide to In Silico Target Prediction for Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common in silico methodologies for predicting the biological targets of the novel small molecule, Methyl 2-Methyloxazole-5-acetate. In the absence of extensive experimental data for this compound, this document serves as a practical guide to selecting and applying computational approaches to elucidate its potential mechanisms of action and off-target effects. We will explore the principles, workflows, and expected outcomes of several widely used techniques, presenting the information in a clear, comparative format to aid in the strategic design of subsequent experimental validation studies.
Introduction to this compound
This compound is a small heterocyclic compound. While its specific biological activities are not yet extensively documented, its structural motifs are present in various biologically active molecules, suggesting potential interactions with diverse protein targets. In silico target prediction methods offer a rapid and cost-effective initial step to hypothesize its biological function and prioritize experimental screening efforts.
Comparative Analysis of In Silico Target Prediction Methods
Several computational strategies can be employed to predict the biological targets of a small molecule. These methods can be broadly categorized as ligand-based, structure-based, and systems-level approaches. Each has its own strengths and limitations.
| Methodology | Principle | Requirements | Potential Outputs | Advantages | Limitations |
| Reverse Docking | Docks the small molecule into the binding sites of a large collection of protein structures to identify potential targets based on favorable binding energies.[1][2][3] | 3D structure of the small molecule. A comprehensive library of 3D protein structures. | Ranked list of potential protein targets based on docking scores. Predicted binding poses. | Provides insights into the potential binding mode of the ligand. Can identify novel targets without prior knowledge of similar ligands.[1] | Computationally intensive. Docking scores may not always correlate well with actual binding affinity. The accuracy is dependent on the quality and diversity of the protein structure database.[1][4] |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity. This model is then used to screen for proteins that have a complementary binding site.[5][6][7] | A set of known active ligands for a specific target (ligand-based) or the 3D structure of the target protein (structure-based).[7] | A 3D pharmacophore model. A list of potential targets whose binding sites match the pharmacophore. | Can be used even when the 3D structure of the target is unknown (ligand-based).[7] Computationally efficient for virtual screening. | Ligand-based methods require a set of known active compounds with some structural diversity. The quality of the model is highly dependent on the input data. |
| Machine Learning & AI | Utilizes algorithms trained on large datasets of known drug-target interactions to predict new interactions based on the chemical properties of the small molecule and/or the properties of the target proteins.[8][9][10] | Large and diverse training datasets of chemical structures and their known biological activities. | A probability score or classification of the likelihood of interaction with various targets. Can provide insights into the features driving the prediction.[8] | Can learn complex relationships from data that are not immediately obvious. Can be very fast for prediction once the model is trained. | The predictive performance is highly dependent on the quality and scope of the training data. Can be a "black box," making it difficult to understand the rationale behind a prediction. |
| Network-Based Methods | Analyzes the relationships between drugs, targets, and diseases within a biological network to infer potential new targets for a given molecule based on its similarity to other molecules and their known targets.[11][12] | A comprehensive biological network incorporating drug-target, protein-protein, and other relevant interactions. | A ranked list of predicted targets based on network connectivity and topology. Visualization of the molecule's position within the biological network. | Provides a systems-level view of the potential effects of the molecule. Can help in understanding polypharmacology and drug repositioning.[11] | The predictions are highly dependent on the completeness and accuracy of the underlying biological network data. |
Experimental Protocols: A Generic Workflow
While the specific parameters and software will vary, the general workflow for these in silico experiments follows a common pattern.
General Workflow for In Silico Target Prediction
Caption: A generalized workflow for in silico target prediction of a small molecule.
Detailed Methodologies
1. Reverse Docking Protocol
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation and energy minimized using a suitable force field (e.g., MMFF94).
-
Target Database Preparation: A curated database of 3D protein structures is used (e.g., PDB, a custom in-house library). The binding sites of each protein are defined.
-
Docking Simulation: The prepared ligand is docked against the binding site of each protein in the database using software like AutoDock, GOLD, or Glide.[9]
-
Scoring and Ranking: The binding affinity of the ligand to each protein is estimated using a scoring function. The proteins are then ranked based on their docking scores to identify the most likely targets.
2. Pharmacophore Modeling Protocol (Ligand-Based)
-
Training Set Compilation: A set of known active molecules for various targets is compiled.
-
Pharmacophore Generation: For each target, a pharmacophore model is generated based on the common chemical features of its known active ligands.
-
Screening: The 3D conformation of this compound is screened against the library of pharmacophore models.
-
Hit Identification: Targets whose pharmacophore models show a good fit with the query molecule are identified as potential targets.
3. Machine Learning-Based Prediction Protocol
-
Feature Extraction: Relevant chemical descriptors (e.g., fingerprints, physicochemical properties) are calculated for this compound.
-
Model Application: The feature vector of the molecule is fed into a pre-trained machine learning model (e.g., a deep neural network, support vector machine).
-
Prediction Generation: The model outputs a prediction score indicating the likelihood of interaction with a panel of biological targets.
-
Result Interpretation: The predicted targets are ranked based on their scores.
4. Network-Based Analysis Protocol
-
Network Construction: A biological network is constructed by integrating data from various databases (e.g., drug-target interactions, protein-protein interactions, disease associations).
-
Node Integration: this compound is introduced into the network based on its chemical similarity to other molecules with known targets.
-
Link Prediction: Algorithms are used to predict new links (i.e., interactions) between the new molecule and protein targets based on the network topology.
-
Target Prioritization: Predicted targets are prioritized based on the strength of the predicted interactions and their relevance within the network.
Hypothetical Signaling Pathway Interaction
Based on the predicted targets from these in silico methods, we can hypothesize the involvement of this compound in a known signaling pathway. For instance, if a kinase is identified as a high-confidence target, we can visualize its potential downstream effects.
Caption: Hypothetical signaling pathway modulation by this compound.
Conclusion and Future Directions
This guide provides a framework for the initial in silico investigation of this compound. The presented methodologies offer complementary insights into its potential biological targets. It is crucial to note that these computational predictions are hypotheses that require experimental validation. A consensus approach, where multiple methods predict the same target, can increase the confidence in the prediction and aid in prioritizing targets for in vitro and in vivo studies. The ultimate goal is to integrate these computational predictions with experimental data to build a comprehensive understanding of the pharmacological profile of this novel compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] In silico Methods for Identification of Potential Therapeutic Targets | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Methyl 2-Methyloxazole-5-acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocycles like Methyl 2-Methyloxazole-5-acetate is a critical step in the discovery and manufacturing of novel therapeutics. This guide provides a head-to-head comparison of various catalytic and synthetic strategies for the preparation of this key oxazole intermediate, supported by available experimental data.
The oxazole moiety is a privileged scaffold in medicinal chemistry, and the 2-methyl-5-acetate substitution pattern, in particular, offers a valuable building block for further functionalization. The selection of an appropriate synthetic route can significantly impact yield, purity, cost, and scalability. This comparison focuses on both classical and modern approaches to the synthesis of this compound and its close analogues.
Performance Comparison of Synthetic Methods
The following table summarizes the quantitative data for different synthetic routes to 2-Methyl-5-alkoxycarbonyloxazoles.
| Method | Catalyst/Reagent | Starting Materials | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Cornforth Synthesis | Acetic Acid | Ethyl α-chloroacetoacetate, Ammonium acetate | Ethyl 4-methyloxazole-5-carboxylate | Moderate | Not specified | Not specified |
| Formamide Synthesis | None (Formamide as | Ethyl α-chloroacetoacetate, Formamide | Ethyl 4-methyloxazole-5-carboxylate | 49 | 12 | 120 |
| reagent) | n-Butyl α-chloroacetoacetate, Formamide | n-Butyl 4-methyloxazole-5-carboxylate | 40 | 6 | 150 | |
| Van Leusen Synthesis | Base (e.g., K₂CO₃) | Ethyl glyoxylate, Tosylmethyl isocyanide (TosMIC) | Ethyl oxazole-5-carboxylate | High | Not specified | Not specified |
| Robinson-Gabriel | Dehydrating agent (e.g., | 2-Acylamino-ketone | 2,5-Disubstituted oxazole | Variable | Variable | Variable |
| Modern Cu-Catalysis | Cu(I) complex | 2-Acylimidazoles, Alkylating agents | α-Alkylated 2-acylimidazoles (precursor) | Moderate-High | Not specified | Not specified |
Experimental Workflow Overview
The general workflow for the synthesis of this compound involves the reaction of a suitable C2-N synthon with a C3-O synthon, followed by cyclization and dehydration to form the oxazole ring. The specific choice of starting materials and catalyst dictates the reaction conditions and work-up procedures.
Caption: General experimental workflow for oxazole synthesis.
Detailed Experimental Protocols
Formamide Synthesis of Ethyl 4-methyloxazole-5-carboxylate
This method, detailed in US Patent 3,538,110, offers a direct route to the target scaffold.[1]
-
Materials:
-
Ethyl α-chloroacetoacetate (50 parts)
-
Formamide (42 parts)
-
1 N aqueous potassium carbonate solution
-
Benzene
-
-
Procedure:
-
A mixture of ethyl α-chloroacetoacetate and formamide is stirred for twelve hours at 120°C.
-
After cooling, 300 parts by volume of 1 N aqueous potassium carbonate solution at 0°C is added.
-
The mixture is extracted with benzene.
-
The benzene solution is distilled to yield ethyl 4-methyloxazole-5-carboxylate.
-
-
Yield: 49% of the theoretical yield.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes. While a specific protocol for this compound is not detailed, a general procedure using ethyl glyoxylate as a precursor for the ester side chain can be adapted.
-
General Reaction Scheme:
-
An aldehyde (e.g., ethyl glyoxylate) is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a solvent like methanol. The reaction proceeds via a [3+2] cycloaddition mechanism.[2]
-
-
Significance: This method is known for its mild conditions and high yields for a variety of substrates.
Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino-ketone.[3] To synthesize this compound via this route, a suitable 2-acetylamino-3-oxobutanoate precursor would be required.
-
General Reaction Scheme:
-
Considerations: The synthesis of the starting 2-acylamino-ketone is an additional step to consider in the overall efficiency of this route.
Modern Catalytic Approaches
While specific examples for the target molecule are sparse, modern transition-metal catalysis offers promising avenues for the synthesis of 2,5-disubstituted oxazoles.
-
Copper-Catalyzed Synthesis: Copper catalysts have been employed in the synthesis of various oxazole derivatives. For instance, copper(I)-catalyzed asymmetric α-alkylation of 2-acylimidazoles can generate precursors to chiral α-substituted carbonyl compounds, which could potentially be converted to the desired oxazole.[5]
-
Rhodium-Catalyzed Synthesis: Rhodium catalysts have been shown to be effective in the annulation of triazoles and aldehydes to produce 2,5-diaryloxazoles.[6][7] While the direct application to aliphatic and ester-substituted oxazoles is not demonstrated, the high efficiency of this catalytic system warrants consideration for future synthetic design.
Signaling Pathways and Logical Relationships
The choice of synthetic pathway is often dictated by the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the logical relationship between the different synthetic approaches and the key types of precursors they require.
Caption: Synthetic pathways to the target oxazole.
Conclusion
The synthesis of this compound can be approached through various methods, each with its own set of advantages and disadvantages. The formamide-based synthesis offers a straightforward and reasonably high-yielding route from readily available starting materials. Classical named reactions like the Van Leusen and Robinson-Gabriel syntheses provide versatile, albeit potentially more step-intensive, alternatives. While direct, modern catalytic methods for this specific molecule are not yet widely reported, the exploration of copper and rhodium catalysis presents an exciting frontier for the development of more efficient and sustainable synthetic protocols. The choice of the optimal method will depend on the specific requirements of the research or development program, including factors such as cost, scale, and the availability of specialized reagents and catalysts.
References
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the physicochemical properties of Methyl 2-Methyloxazole-5-acetate and a selection of structurally simpler aliphatic esters. Due to the limited availability of experimental data for this compound, this comparison focuses on providing a baseline understanding of key physicochemical parameters through the analysis of well-characterized, related ester compounds. The data presented for this compound is based on available database information, while the properties of the comparative esters are derived from established experimental values.
Physicochemical Property Data
A summary of the key physicochemical properties for this compound and the selected comparative esters is presented below. These parameters are crucial in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility ( g/100 mL) | logP | pKa |
| This compound | C₇H₉NO₃ | 155.15 | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Methyl acetate | C₃H₆O₂ | 74.08 | -98[1][2] | 56.9[1][2] | ~25 (at 20 °C)[1][3] | 0.18 | Not Applicable |
| Ethyl acetate | C₄H₈O₂ | 88.11 | -83.6[4][5] | 77.1[4][5] | 8.3 (at 20 °C)[4] | 0.73[6] | Not Applicable |
| Methyl propionate | C₄H₈O₂ | 88.11 | -88[7] | 79-80[7][8] | 5 g/100 mL (at 20 °C) | 0.8 | Not Applicable |
| Ethyl propionate | C₅H₁₀O₂ | 102.13 | -73[9][10] | 99[9][10] | 2 (at 20°C)[9][10] | 1.2 | Not Applicable |
Note: "Not Applicable" for pKa is indicated as simple aliphatic esters are generally considered neutral compounds with no readily ionizable protons under typical physiological conditions.
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties cited in this guide are outlined below. These protocols represent standard laboratory procedures.
1. Determination of Melting Point:
The melting point of a solid ester can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the crystalline ester is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
-
2. Determination of Boiling Point:
The boiling point of a liquid ester is determined by distillation.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
The liquid ester is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The ester is heated, and the vapor is allowed to rise and pass into the condenser.
-
The temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature on the thermometer during distillation, is recorded as the boiling point.
-
3. Determination of Water Solubility:
The shake-flask method is a common technique for determining the water solubility of a compound.
-
Apparatus: Stoppered flasks, analytical balance, shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometry).
-
Procedure:
-
An excess amount of the ester is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged to separate the undissolved solute.
-
The concentration of the ester in the aqueous phase is determined using a suitable analytical method.
-
4. Determination of Partition Coefficient (logP):
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method.
-
Apparatus: Stoppered flasks, analytical balance, shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometry).
-
Procedure:
-
A known amount of the ester is dissolved in a mixture of n-octanol and water.
-
The mixture is placed in a flask and shaken until equilibrium is achieved.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water phases.
-
The concentration of the ester in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of a key physicochemical property of an ester, such as the determination of its logP value.
References
- 1. Methyl acetate - Wikipedia [en.wikipedia.org]
- 2. Methyl acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. Methyl Acetate Supplier and Distributor of Bulk, LTL, Wholesale products [covalentchemical.com]
- 4. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 5. Ethyl Acetate | Fisher Scientific [fishersci.com]
- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl propionate, 97% 554-12-1 India [ottokemi.com]
- 8. Methyl propionate - Wikipedia [en.wikipedia.org]
- 9. ETHYL PROPIONATE - Ataman Kimya [atamanchemicals.com]
- 10. Ethyl propionate | 105-37-3 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Methyl 2-Methyloxazole-5-acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Methyl 2-Methyloxazole-5-acetate, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on information from similar chemical structures, including oxazole derivatives and acetate compounds, and general laboratory safety protocols.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company before proceeding with any disposal protocol.
Pre-Disposal and Handling
Prior to disposal, proper handling and storage are crucial to ensure the safety of laboratory personnel. Based on the general characteristics of similar compounds, it is recommended to handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][2] Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn at all times to avoid skin and eye contact.[3]
Containers of this compound should be kept tightly sealed in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][3]
Spill Management
In the event of a spill, evacuate personnel from the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2] The absorbed material should then be collected into a suitable, labeled container for disposal. For large spills, contact your institution's EHS department immediately. Do not allow the chemical to enter drains or waterways.[4]
Disposal Protocol
Waste material containing this compound must be treated as hazardous waste and disposed of in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound". Include the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Containerization: Use a designated, leak-proof, and chemically compatible container for the collection of this waste. Keep the container tightly closed when not in use.
-
Collection: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Provide them with all available information regarding the compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Quantitative Data Summary
While no specific quantitative data for this compound was found, the table below summarizes relevant data for a structurally related compound, Methyl Acetate, to provide a general understanding of its physical and chemical properties.
| Property | Value (for Methyl Acetate) | Source |
| Flash Point | -10 °C / 14 °F | [3] |
| Boiling Point | 57.4 °C / 135.3 °F | [3] |
| Autoignition Temperature | 455 °C / 851 °F | [3] |
| Upper Explosion Limit | 16.0% | [3] |
| Lower Explosion Limit | 3.1% | [3] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide and is not a substitute for professional safety and disposal consultation. Always refer to your institution's specific protocols and the guidance of certified environmental health and safety professionals.
References
Essential Safety and Operational Guide for Handling Methyl 2-Methyloxazole-5-acetate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Methyl 2-Methyloxazole-5-acetate is presumed to be a flammable liquid and a potential irritant to the skin, eyes, and respiratory tract.[3][4] Due to the bioactive nature of many oxazole derivatives, it is crucial to prevent direct contact and inhalation.[5][6]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific PPE | Standard/Material | Reasoning |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1-2003 compliant | Protects against splashes of the chemical and potential vapors.[7] A face shield is required when handling larger quantities (>1 liter) or when there is a significant splash risk. |
| Hand Protection | Nitrile or Neoprene Gloves | Follow manufacturer's chemical resistance guide | Provides a barrier against skin contact.[1] Double gloving is recommended for enhanced protection.[8] |
| Body Protection | Flame-Resistant Laboratory Coat | NFPA 2112 compliant | Protects against splashes and in the event of a fire. |
| Respiratory Protection | Use in a certified Chemical Fume Hood | - | A fume hood is the primary means of respiratory protection to avoid inhaling vapors.[7] |
| Foot Protection | Closed-toe, chemical-resistant shoes | ASTM F2413 compliant | Protects feet from spills. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards.
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary laboratory equipment and reagents, inspecting for any damage or contamination.
-
-
Handling and Use:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools, such as a spatula or pipette, to transfer the chemical. Avoid direct contact.[9]
-
When not in use, ensure the container is tightly sealed to prevent the release of vapors.
-
Ground all equipment when transferring flammable liquids to prevent static discharge.[3]
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Segregate chemical waste from general waste. All materials contaminated with this compound, including gloves and wipes, should be disposed of as hazardous waste.
-
Place all chemical waste into clearly labeled, sealed containers.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water before leaving the laboratory.[9]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Plan
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EH&S. For small spills within a fume hood, use an appropriate absorbent material, and dispose of it as hazardous waste. |
| Fire | Use a dry chemical, CO2, or foam fire extinguisher. Do not use water, as it may be ineffective on a flammable liquid fire.[3] |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Disposal:
-
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not pour chemical waste down the drain.[9]
By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound. Always prioritize safety and consult your institution's Environmental Health and Safety (EH&S) department for any specific questions or concerns.
References
- 1. Heterocyclic Compounds [iloencyclopaedia.org]
- 2. Heterocycles - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemical.kao.com [chemical.kao.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Acetyl-5-methylthiazole - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic | Semantic Scholar [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
